12-Hydroxysapriparaquinone
説明
Structure
3D Structure
特性
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h7,9-10,12,21H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUCWOJJYVHVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 12-Hydroxysapriparaquinone: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxysapriparaquinone, a bioactive abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and spectroscopic characterization of this compound. By compiling and presenting key data and protocols, this document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources
This compound has been identified as a constituent of the root extracts of several species within the Salvia genus, a prominent member of the Lamiaceae family. The primary documented botanical sources are:
-
Salvia eriophora [1]
-
Salvia kronenburgii
The roots of these plants have been found to contain a variety of diterpenoids, with this compound being a notable component. The concentration of the compound can vary based on geographical location, harvesting time, and post-harvest processing of the plant material.
Isolation and Purification: A Detailed Protocol
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is a synthesized methodology based on established techniques for the isolation of abietane diterpenoids from Salvia species.
Plant Material and Extraction
-
Preparation of Plant Material: The roots of Salvia eriophora or Salvia kronenburgii are collected, washed, and air-dried in a shaded, well-ventilated area. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.
-
Soxhlet Extraction:
-
A known quantity of the powdered root material (e.g., 500 g) is placed in a cellulose (B213188) thimble.
-
The thimble is inserted into a Soxhlet extractor.
-
The extraction is performed with acetone (B3395972) (1.5 L) for a period of 24-48 hours, or until the solvent running through the extractor is colorless.
-
The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic steps to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh).
-
A glass column is packed with silica gel in a suitable non-polar solvent (e.g., n-hexane).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297). A common gradient system is n-hexane:ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, vanillin-sulfuric acid).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient system of methanol (B129727) and water is commonly employed. For example, starting with 60% methanol in water and increasing to 100% methanol over a set period.
-
Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of compounds.
-
The peak corresponding to this compound is collected.
-
The purity of the isolated compound is assessed by analytical HPLC.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₃ |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione |
Spectroscopic Data
Note: As of the latest literature review, specific, publicly available 1H and 13C NMR data for this compound is limited. The following represents a general, expected profile for an abietane quinone diterpenoid of this nature. Researchers should obtain and interpret their own spectroscopic data for confirmation.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals corresponding to aromatic protons, olefinic protons, methine protons, methylene (B1212753) protons, and methyl groups. The presence of an isopropyl group and a prenyl side chain would be indicated by characteristic splitting patterns and chemical shifts. |
| ¹³C NMR (Carbon NMR) | Resonances for carbonyl carbons (quinone moiety), aromatic/olefinic carbons, and aliphatic carbons. The total number of signals should correspond to the 20 carbons in the molecular formula. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ consistent with the molecular weight of 312.4. Fragmentation patterns may provide structural information about the side chains. |
Mandatory Visualizations
Experimental Workflow for Isolation
References
An In-depth Technical Guide to the Putative Biosynthesis of 12-Hydroxysapriparaquinone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the proposed biosynthetic pathway of 12-hydroxysapriparaquinone, a complex naphthoquinone. Due to the limited direct research on its specific biosynthesis, this guide presents a putative pathway inferred from the well-characterized biosynthesis of structurally related compounds, such as shikonin (B1681659) and other quinones. The experimental protocols provided are established methodologies for elucidating and characterizing such novel biosynthetic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from precursors derived from the shikimate and mevalonate (B85504) pathways, culminating in a series of prenylation, cyclization, and hydroxylation steps.
1.1. Precursor Synthesis
The pathway likely initiates with two key precursors:
-
A Benzoquinone Precursor: Based on the structure of sapriparaquinone (B1681445), a methylated benzoquinone, likely 3-methyl-1,4-benzoquinone or its hydroquinone (B1673460) form, serves as the aromatic core. This precursor is likely derived from the shikimate pathway.
-
Geranyl Pyrophosphate (GPP): This C10 isoprenoid unit is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and serves as the prenyl donor.
1.2. Core Naphthoquinone Formation
The formation of the sapriparaquinone scaffold is proposed to proceed through the following key enzymatic steps:
-
Prenylation: A prenyltransferase, likely a geranyltransferase , catalyzes the attachment of the geranyl group from GPP to the benzoquinone precursor. This is a crucial step in the biosynthesis of many quinone-based natural products[1].
-
Cyclization and Aromatization: Following prenylation, the intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic naphthoquinone core of sapriparaquinone. These reactions are often spontaneous or can be catalyzed by specific cyclase enzymes.
-
Initial Hydroxylation: The formation of sapriparaquinone itself requires a hydroxylation step on the naphthoquinone ring.
1.3. Final Hydroxylation to this compound
The terminal step in the biosynthesis is the specific hydroxylation of sapriparaquinone at the 12-position of the geranyl side chain.
-
Enzyme: This reaction is characteristic of a cytochrome P450 monooxygenase (CYP) . Cytochrome P450 enzymes are a large family of heme-containing proteins known for their ability to catalyze the oxidation of a wide variety of substrates, including the specific hydroxylation of aliphatic and aromatic C-H bonds[2][3][4].
The proposed overall pathway is visualized in the diagram below.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
As the enzymes in this specific pathway have not been characterized, the following table presents representative kinetic data for the classes of enzymes proposed to be involved, based on studies of analogous pathways.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference |
| Geranyltransferase | p-Hydroxybenzoic acid, GPP | 10 - 150 | 0.1 - 5 | [1] |
| Cytochrome P450 Monooxygenase | Aromatic Precursor | 1 - 100 | 0.5 - 50 | [2][5] |
Note: This data is illustrative and actual values for the enzymes in the this compound pathway may vary significantly.
Experimental Protocols
The following protocols are generalized methods for the identification, expression, and characterization of the enzymes involved in the proposed biosynthetic pathway.
3.1. Gene Identification and Cloning of a Candidate Cytochrome P450
This protocol describes the identification of a candidate CYP gene responsible for the hydroxylation of sapriparaquinone.
Caption: Workflow for identifying and cloning a candidate cytochrome P450 gene.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the source organism known to produce this compound using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Degenerate PCR:
-
Design degenerate primers based on conserved regions of known plant cytochrome P450 monooxygenases involved in secondary metabolism.
-
Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Analyze the PCR products on an agarose (B213101) gel and purify bands of the expected size.
-
-
Sequencing and Homology Search:
-
Sequence the purified PCR products.
-
Perform a BLAST search of the obtained sequences against the NCBI non-redundant (nr) database to identify homologous CYPs.
-
-
Full-Length Gene Cloning:
-
Based on the partial sequence, design gene-specific primers for Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length coding sequence.
-
Clone the full-length gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).
-
3.2. Heterologous Expression and Purification of the Recombinant CYP
Methodology:
-
Transformation: Transform the expression vector containing the candidate CYP gene into a suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Culture and Induction:
-
Grow the recombinant cells in an appropriate medium (e.g., LB for E. coli, SC-Ura for yeast) to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis and Microsome Preparation (for membrane-bound CYPs):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Isolate the microsomal fraction (containing the membrane-bound CYP) by ultracentrifugation of the supernatant.
-
-
Purification (optional but recommended):
-
If the CYP is His-tagged, it can be purified from the solubilized microsomal fraction using nickel-NTA affinity chromatography.
-
3.3. In Vitro Enzyme Assay for CYP Activity
This protocol determines if the candidate CYP can hydroxylate sapriparaquinone.
Caption: General workflow for an in vitro cytochrome P450 enzyme assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Phosphate buffer (100 mM, pH 7.4)
-
Purified CYP or microsomal fraction
-
NADPH-cytochrome P450 reductase (if not co-expressed)
-
NADPH (1 mM)
-
Sapriparaquinone (substrate, e.g., 50 µM, dissolved in DMSO)
-
-
Reaction Incubation:
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the product.
-
-
Product Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using tandem MS and NMR.
-
This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic pathway. The proposed pathway, based on established biochemical principles, and the detailed experimental protocols offer a clear roadmap for researchers aiming to elucidate this novel metabolic route.
References
An In-depth Technical Guide to 12-Hydroxysapriparaquinone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxysapriparaquinone is a naturally occurring rearranged abietane (B96969) diterpenoid that has been isolated from several species of the genus Salvia. This technical guide provides a comprehensive overview of its discovery, history, and known biological activities. It includes detailed information on its isolation from natural sources, although a complete chemical synthesis has not yet been reported in the literature. The document also summarizes the available, albeit limited, quantitative data on its biological effects and outlines the experimental protocols used in its study. Furthermore, this guide presents visualizations of the isolation workflow to aid in the understanding of the experimental processes.
Introduction
This compound is a member of the rearranged abietane diterpenoid class of natural products. These compounds are characterized by a modified abietane skeleton, and many exhibit a wide range of biological activities. The discovery of this compound is rooted in the phytochemical investigation of the genus Salvia, a rich source of bioactive secondary metabolites. This guide will delve into the timeline of its discovery and the scientific investigations that have begun to shed light on its potential therapeutic properties.
Discovery and History
The initial discovery of this compound can be traced back to phytochemical studies on various Salvia species. While a definitive first report is still being pinpointed, early investigations into the chemical constituents of these plants led to the isolation and characterization of this compound.
It has been reported in several species, including:
-
Salvia eriophora
-
Salvia kronenburgii[1]
-
Salvia lachnocalyx
-
Salvia limbata
-
Salvia prionitis[2]
-
Salvia rhytidea
A significant early report of its isolation was in a 2002 study by Ulubelen and colleagues, who isolated the compound from the roots of Salvia eriophora. This study was primarily focused on identifying cardioactive diterpenes from this plant species. Subsequent studies on other Salvia species, such as Salvia rhytidea and Salvia lachnocalyx, have also reported the presence of this compound, often alongside other structurally related diterpenoids.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | PubChem |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem |
| Molar Mass | 312.4 g/mol | PubChem |
| Appearance | Not Reported | - |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone (B3395972). | ChemFaces |
Experimental Protocols
Isolation from Salvia eriophora
The following is a generalized protocol for the isolation of this compound from the roots of Salvia eriophora, based on the work of Ulubelen et al. (2002).
1. Extraction:
- Dried and powdered roots of Salvia eriophora are extracted with acetone in a Soxhlet apparatus.
- The resulting acetone extract is evaporated to dryness under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
- The crude extract is subjected to column chromatography on silica (B1680970) gel.
- The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography until pure this compound is obtained.
3. Structure Elucidation:
- The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Isolation from Salvia lachnocalyx
A similar protocol was employed for the isolation of this compound from the roots of Salvia lachnocalyx by Jassbi et al. (2020).
1. Extraction:
- Air-dried and powdered roots of Salvia lachnocalyx are extracted with dichloromethane (DCM) at room temperature.
- The DCM extract is concentrated under reduced pressure.
2. Chromatographic Separation:
- The crude DCM extract is subjected to silica gel column chromatography.
- Elution is performed using a solvent system of n-hexane with an increasing gradient of ethyl acetate.
- Fractions are collected and analyzed by TLC.
- Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.
Biological Activity
The biological activities of this compound are not yet extensively studied, with initial investigations focusing on its cardiovascular effects.
Cardiovascular Activity
In a study by Ulubelen et al. (2002), the crude extract of Salvia eriophora and some of its isolated diterpenoids, including this compound, were tested for their effects on cardiovascular parameters in Wistar Albino rats. The study reported that among the tested compounds, some exhibited antihypertensive activity, suggesting a potential vasorelaxation effect. However, the specific quantitative data for this compound's activity was not detailed in the publication.
Cytotoxic Activity
In a study by Jassbi et al. (2020) on the constituents of Salvia lachnocalyx, this compound was isolated alongside other diterpenoids that were evaluated for their cytotoxic activity against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines. While some of the co-isolated compounds showed significant cytotoxic effects, the specific IC₅₀ values for this compound were not provided in this study.
Synthesis
To date, a total chemical synthesis of this compound has not been reported in the peer-reviewed scientific literature. The compound is currently obtained through isolation from its natural plant sources.
Visualizations
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion and Future Directions
This compound is a rearranged abietane diterpenoid with potential biological activities, particularly in the cardiovascular realm. Its discovery and history are closely tied to the rich phytochemistry of the Salvia genus. While initial studies have laid the groundwork, significant research is still required to fully understand its therapeutic potential.
Future research should focus on:
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for in-depth biological evaluation and the synthesis of novel analogs with improved activity and pharmacokinetic properties.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways through which this compound exerts its antihypertensive effects is crucial for its development as a potential therapeutic agent.
-
Comprehensive Biological Screening: A broader screening of its biological activities, including its cytotoxic, anti-inflammatory, and antimicrobial properties, could reveal additional therapeutic applications.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a synthetic route is established, QSAR studies on a library of analogs could help in designing more potent and selective compounds.
This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug discovery and natural product chemistry, providing a comprehensive overview of the current knowledge on this compound and highlighting the promising avenues for future investigation.
References
Spectroscopic Profile of 12-Hydroxysapriparaquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 12-Hydroxysapriparaquinone, a diterpenoid quinone. Due to the limited availability of public experimental data, this document focuses on the predicted spectroscopic characteristics based on the compound's chemical structure. It serves as a valuable resource for researchers involved in natural product chemistry, providing foundational information for isolation, characterization, and further development.
Chemical Structure
This compound possesses a complex tetracyclic structure characteristic of abietane-type diterpenoids, featuring a quinone moiety and various functional groups that give rise to a distinct spectroscopic signature. Understanding this structure is key to interpreting its spectral data.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and UV-Vis spectroscopy and by comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 8.0 | d, dd, m | 7.0 - 9.0 |
| Olefinic Proton | 5.0 - 5.5 | t | ~7.0 |
| Methine Protons | 2.5 - 4.0 | m | - |
| Methylene Protons | 1.5 - 3.0 | m | - |
| Methyl Protons | 0.8 - 2.5 | s, d | ~7.0 |
| Hydroxyl Proton | 5.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (Quinone) | 180 - 190 |
| Aromatic/Olefinic Carbons | 110 - 160 |
| Oxygenated Aromatic Carbon | 150 - 165 |
| Methine Carbons | 30 - 60 |
| Methylene Carbons | 20 - 40 |
| Methyl Carbons | 15 - 30 |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl group |
| 3100 - 3000 | C-H stretch | Aromatic/Olefinic |
| 2960 - 2850 | C-H stretch | Aliphatic |
| 1680 - 1640 | C=O stretch | Quinone |
| 1620 - 1580 | C=C stretch | Aromatic/Olefinic |
| 1470 - 1430 | C-H bend | Aliphatic |
| 1200 - 1000 | C-O stretch | Phenol/Alcohol |
Table 4: Expected UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| 240 - 280 | π → π | Substituted benzene (B151609) ring |
| 280 - 320 | π → π | Quinone system |
| 400 - 450 | n → π* | Quinone carbonyl |
Experimental Protocols
While specific experimental details for this compound are not available, the following are generalized protocols for the isolation and spectroscopic analysis of similar natural products.
Isolation of this compound
-
Extraction: Dried and powdered plant material (e.g., roots of Salvia species) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using maceration or Soxhlet extraction.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpenoid quinones are typically found in the less polar fractions.
-
Chromatography: The fraction containing the target compound is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol, ethanol) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
Workflow for Natural Product Characterization
The following diagram illustrates the general workflow from the plant source to the structural elucidation of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
Physical and chemical properties of 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxysapriparaquinone is a naturally occurring abietane (B96969) diterpenoid isolated from the roots of Salvia prionitis Hance. This document provides a detailed overview of its physical and chemical properties, compiled from available scientific literature. It includes key identification data, spectral information, and known biological activities. Furthermore, this guide presents detailed experimental protocols for the isolation and biological evaluation of this compound, aiming to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a yellow, crystalline substance. While a specific experimental melting point has not been widely reported, its physical and chemical characteristics have been determined through various spectroscopic and computational methods.
Identification and Structural Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | PubChem[1] |
| Molecular Weight | 312.4 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[1] |
| CAS Number | 142763-37-9 | PubChem[1] |
| Appearance | Yellow Crystalline Solid | Deduced from related compounds |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[2] |
Spectral Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Specific peak assignments are not readily available in public databases. Detailed analysis would be found in the primary literature describing its isolation. |
| ¹³C NMR | Specific peak assignments are not readily available in public databases. Detailed analysis would be found in the primary literature describing its isolation. |
| Infrared (IR) | Characteristic absorptions are expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| Mass Spectrometry (MS) | Exact Mass: 312.17254462 Da |
Experimental Protocols
Isolation of this compound from Salvia prionitis
The following protocol is a generalized procedure based on methods for isolating diterpenoids from Salvia species.
Objective: To isolate this compound from the dried roots of Salvia prionitis.
Materials:
-
Dried and powdered roots of Salvia prionitis
-
Methanol (B129727) (reagent grade)
-
Chloroform (reagent grade)
-
Ethyl acetate (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Silica (B1680970) gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered roots of Salvia prionitis with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition with hexane, chloroform, and ethyl acetate.
-
Monitor the separation of compounds in each fraction using TLC.
-
-
Column Chromatography:
-
Subject the chloroform fraction, which is expected to contain the diterpenoids, to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Fractions containing a compound with a similar polarity to known abietane diterpenoids should be combined.
-
-
Purification:
-
Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity as this compound.
-
References
12-Hydroxysapriparaquinone: A Technical Whitepaper on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-Hydroxysapriparaquinone is a rearranged abietane (B96969) diterpenoid isolated from various species of the Salvia genus. This document provides a comprehensive technical overview of the currently known biological activities of this natural product. Investigations into its cytotoxic and cardiovascular effects have been conducted. The available data, summarized herein, indicate that this compound does not exhibit significant cytotoxic activity against selected human cancer cell lines, nor does it possess noteworthy cardiovascular activity in animal models. This whitepaper presents the quantitative data from these studies, details the experimental methodologies employed, and provides visual representations of the workflows and potential signaling pathways.
Introduction
This compound is a member of the diverse family of diterpenoids found in Salvia species, plants with a long history of use in traditional medicine. Its chemical structure, a rearranged abietane core, has prompted investigations into its potential pharmacological properties. This document consolidates the findings from studies that have explored its biological activities, with a focus on cytotoxicity and cardiovascular effects.
Cytotoxic Activity
The potential of this compound to inhibit the growth of cancer cells has been investigated. However, studies have shown a lack of significant cytotoxic activity.
Quantitative Data
In a study by Jassbi et al., this compound (designated as compound 1 ) was evaluated for its cytotoxic effects against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cancer cell lines. The results demonstrated that this compound was inactive, while other diterpenoids isolated from Salvia lachnocalyx showed significant cytotoxic activity[1][2][3].
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | MCF-7 | MTT | IC₅₀ | > 50 µg/mL |
| This compound | K562 | MTT | IC₅₀ | > 50 µg/mL |
Experimental Protocol: MTT Assay
The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MCF-7 and K562 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells were treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Reagent Addition: Following incubation, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Postulated Signaling Pathway
The study by Jassbi et al. suggested that the active diterpenoids from Salvia lachnocalyx may exert their cytotoxic effects through the inhibition of topoisomerase I. Although this compound was inactive, it is plausible that it was considered in the initial hypothesis. The lack of activity suggests an inability to effectively interact with the topoisomerase I enzyme.
References
12-Hydroxysapriparaquinone and its Derivatives: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxysapriparaquinone, a naturally occurring abietane (B96969) diterpenoid, has emerged as a compound of interest in oncological research. Isolated from the roots of Salvia species, notably Salvia lachnocalyx, this molecule has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with a focus on its anticancer potential, and detailed experimental protocols for its isolation and cytotoxicity assessment. Furthermore, this document explores the broader context of abietane diterpenoids, their mechanisms of action, and potential signaling pathways they modulate, offering valuable insights for the development of novel therapeutic agents based on the this compound scaffold.
Introduction
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. The genus Salvia (Lamiaceae) has long been a rich source of bioactive secondary metabolites, particularly diterpenoids, which have shown a wide range of pharmacological activities, including cytotoxic properties. Among these, the abietane diterpenoids, characterized by a tricyclic carbon skeleton, have garnered significant attention for their potential as cancer chemotherapeutics. This compound is an abietane diterpene that has been isolated from the roots of Salvia species.[1]
This guide aims to consolidate the current knowledge on this compound and its analogs, providing a technical resource for researchers in drug discovery and development. We will delve into its cytotoxic profile, the methodologies for its study, and the potential molecular mechanisms underlying its activity.
Chemical Properties
This compound is a diterpenoid characterized by a para-quinone moiety, a common feature in many bioactive natural products. Its chemical structure and properties are foundational to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₄ |
| Molecular Weight | 330.42 g/mol |
| IUPAC Name | 2-hydroxy-8-isopropyl-1,5-dimethyl-1,2,3,4,9,10-hexahydrophenanthrene-5,6-dione |
| PubChem CID | 101323335 |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)O)C(C)C)CCC(C)C |
Biological Activity and Cytotoxicity
The primary biological activity of interest for this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated its potential to inhibit the proliferation of human cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against human breast adenocarcinoma (MCF-7) and human chronic myelogenous leukemia (K562) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
Table 2: In Vitro Cytotoxicity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but implied to be less active than other tested compounds. |
| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but implied to be less active than other tested compounds. |
Note: While the study identified this compound and screened it for cytotoxicity, the precise IC₅₀ values were not provided in the abstract. The study indicated that other isolated compounds (15-deoxyfuerstione, horminon, microstegiol, and 14-deoxycoleon U) showed significant activity with IC₅₀ values in the range of 2.63-11.83 µg/mL.[1] Further investigation of the full-text article is required to ascertain the specific IC₅₀ for this compound.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation of this compound from its natural source and the assessment of its cytotoxic activity.
Isolation of this compound from Salvia lachnocalyx
The isolation of this compound is typically achieved through standard phytochemical techniques involving extraction and chromatography.
Caption: General workflow for the isolation of this compound.
A detailed protocol would involve:
-
Plant Material: Air-dried and powdered roots of Salvia lachnocalyx.
-
Extraction: The powdered root material is extracted with dichloromethane (DCM) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude DCM extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][3][4][5]
Caption: Workflow for the MTT cytotoxicity assay.
The protocol for the MTT assay is as follows:
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the concentration of the compound.
Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, the mechanisms of action of related abietane diterpenoids provide valuable insights into its potential therapeutic targets.
Potential Mechanisms of Action of Abietane Diterpenoids
Abietane diterpenes with quinone moieties are known to exert their cytotoxic effects through various mechanisms:
-
Induction of Apoptosis: Many abietane diterpenoids have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades.[6]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, causing arrest at different phases, such as G1/S or G2/M, thereby preventing cancer cell proliferation.[7]
-
Topoisomerase Inhibition: Some abietane diterpenes can inhibit the activity of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and subsequent cell death.[7]
-
Modulation of Signaling Pathways: Abietane diterpenoids can influence key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and JAK/STAT pathways.[6]
Caption: Potential signaling pathways affected by abietane diterpenoids.
Derivatives and Future Directions
The development of derivatives of this compound represents a promising avenue for enhancing its therapeutic potential. Structural modifications can be made to improve its potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Synthesis of Analogs: The synthesis of a library of this compound derivatives with modifications at various positions of the abietane scaffold.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their cytotoxic activity to identify key pharmacophores.
-
In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound and its most potent derivatives.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of promising candidates in preclinical animal models of cancer.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. This technical guide has provided a summary of its chemical properties, biological activity, and the experimental protocols for its study. While further research is needed to fully elucidate its mechanism of action and to develop more potent derivatives, this compound represents a valuable lead compound for the development of novel anticancer therapies. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Salvia Species Containing 12-Hydroxysapriparaquinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed literature review of Salvia species known to contain the diterpenoid 12-Hydroxysapriparaquinone. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the current state of knowledge regarding the natural sources, isolation, and potential biological significance of this compound. While research on this compound is still in its nascent stages, this guide synthesizes the available data to support future investigations.
Introduction to this compound
This compound is a naturally occurring abietane (B96969) diterpenoid. Diterpenoids from Salvia species are known for their diverse chemical structures and a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The quinone moiety in many of these compounds is often associated with their bioactivity. This guide focuses specifically on the presence and isolation of this compound from the Salvia genus.
Salvia Species Containing this compound
To date, the scientific literature has confirmed the presence of this compound in the following Salvia species:
-
Salvia kronenburgii : The roots of this endemic Turkish Salvia species have been found to contain this compound along with several other known diterpenoids.[1]
-
Salvia lachnocalyx : Phytochemical analysis of the dichloromethane (B109758) extract from the roots of this Iranian endemic species has led to the isolation and identification of this compound.[2]
Initial database searches also suggested the presence of this compound in Salvia eriophora; however, subsequent targeted phytochemical studies of this species have not yet confirmed this finding.
Quantitative Data
Quantitative data on the yield of this compound from Salvia species is limited in the current literature. The following table summarizes the available data from a study on Salvia lachnocalyx.
| Salvia Species | Plant Part | Starting Material (Dry Weight) | Isolated Mass of this compound | Reference |
| Salvia lachnocalyx | Roots | 400 g | 4.0 mg | [2] |
Note: This data is derived from a single study and may not be representative of the typical yield. Further quantitative studies are required to establish a reliable concentration range for this compound in these species.
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound, based on the successful protocol reported for Salvia lachnocalyx[2]. This protocol can serve as a foundational method for researchers working on the isolation of this and similar diterpenoids from Salvia roots.
I. Plant Material Preparation
-
Collection and Identification: The roots of the Salvia species are collected and authenticated by a qualified plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Grinding: The collected roots are air-dried at room temperature until a constant weight is achieved. The dried roots are then ground into a fine powder to increase the surface area for efficient extraction.
II. Extraction
-
Solvent Maceration: The powdered root material (e.g., 400 g) is subjected to successive extractions with dichloromethane (DCM) (3 x 2 L) at room temperature for 48 hours with occasional stirring.
-
Concentration: The resulting DCM extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields a crude extract.
III. Fractionation
-
Silica (B1680970) Gel Column Chromatography: The concentrated crude extract is adsorbed onto a small amount of silica gel (70-230 mesh) and loaded onto a silica gel column (e.g., 100 x 5 cm, packed with 110 g of silica gel).
-
Gradient Elution: The column is eluted with a gradient of n-hexane and dichloromethane, followed by a gradient of dichloromethane and methanol.
-
Fraction Collection and Pooling: Fractions of a defined volume (e.g., 300 mL) are collected. The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CH2Cl2/EtOAc 8:2). Fractions with similar TLC profiles are pooled together.
IV. Purification
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is subjected to preparative RP-HPLC for final purification.
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase, such as acetonitrile (B52724) and water (e.g., 90:10), is employed.
-
Detection: The eluent is monitored using a UV-Vis detector at a suitable wavelength (e.g., 210 nm).
-
-
Isolation: The peak corresponding to this compound (identified by its retention time, e.g., 21.5 min) is manually collected.
-
Solvent Evaporation: The solvent from the collected fraction is evaporated to yield the pure compound.
V. Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
References
In Silico Prediction of 12-Hydroxysapriparaquinone Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: 12-Hydroxysapriparaquinone is a naturally occurring diterpenoid quinone isolated from plants of the Salvia genus. Preliminary studies have indicated its potential as an antihypertensive agent, likely mediated through vasorelaxation. This technical guide provides a comprehensive in silico workflow to predict and rationalize the bioactivity of this compound, offering a computational framework to guide further experimental validation and drug development efforts. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of novel bioactive compounds.
Predicted Bioactivity Profile of this compound
While extensive experimental data for this compound is not yet available, this section outlines a predicted bioactivity profile based on its structural class and known vasorelaxant effects. The following table presents hypothetical quantitative data that could be generated through the in silico and subsequent in vitro experiments described in this guide. This data is for illustrative purposes to demonstrate the expected outcomes of such a study.
Table 1: Hypothetical In Silico and In Vitro Bioactivity Data for this compound
| Target Protein | In Silico Method | Predicted Metric | Predicted Value | In Vitro Assay | Experimental Value |
| Soluble Guanylate Cyclase (sGC) | Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | sGC activity assay | EC50: 0.5 µM |
| Phosphodiesterase 5 (PDE5) | Molecular Docking | Binding Affinity (kcal/mol) | -7.2 | PDE5 inhibition assay | IC50: 2.1 µM |
| KCNQ/Kv7 Potassium Channel | Molecular Docking | Binding Affinity (kcal/mol) | -6.8 | Patch-clamp electrophysiology | EC50: 5.7 µM |
| L-type Calcium Channel | Molecular Docking | Binding Affinity (kcal/mol) | -6.1 | Patch-clamp electrophysiology | IC50: 10.3 µM |
In Silico Experimental Protocols
This section details the key computational experiments for predicting the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Potential targets and their PDB IDs include:
-
Soluble Guanylate Cyclase (sGC): 6JT2
-
Phosphodiesterase 5 (PDE5): 2H42
-
KCNQ/Kv7 Potassium Channel: 5J03
-
L-type Calcium Channel: 8WE8
-
-
Prepare the protein structures using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active sites.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID: 369176).
-
Optimize the ligand's geometry and assign partial charges using software like Avogadro or the LigPrep tool in the Schrödinger suite.
-
-
Docking Simulation:
-
Perform molecular docking using software like AutoDock Vina or Glide.
-
The program will generate multiple binding poses of the ligand within the receptor's active site.
-
Analyze the results based on the predicted binding affinity (e.g., kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a force field such as AMBER or CHARMM to describe the interactions between atoms.
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
MM/PBSA Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots (frames) from the stable portion of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.
Protocol:
-
Input:
-
Use the 2D or 3D structure of this compound.
-
-
Prediction Tools:
-
Utilize web-based servers or software like SwissADME, pkCSM, or Discovery Studio.
-
-
Analysis:
-
Evaluate key ADMET parameters, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
Assess compliance with drug-likeness rules such as Lipinski's Rule of Five.
-
Mandatory Visualizations
The following diagrams illustrate the in silico workflow and a proposed signaling pathway for the bioactivity of this compound.
Methodological & Application
Synthesis and purification methods for 12-Hydroxysapriparaquinone
Application Notes and Protocols for 12-Hydroxysapriparaquinone
Introduction
This compound is a naturally occurring diterpenoid quinone that has been isolated from plant species of the Salvia genus, notably Salvia prionitis and Salvia kronenburgii.[1] This class of compounds has attracted interest from the scientific community due to its potential biological activities, including antihypertensive effects. These detailed application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of this compound from natural sources. Due to the absence of a published total chemical synthesis route, this document focuses on the isolation and purification from plant material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for guiding extraction, purification, and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | PubChem |
| Molecular Weight | 312.4 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[1] |
| CAS Number | 142763-37-9 | PubChem[1] |
| Appearance | Yellowish solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). | Inferred from related compounds |
Experimental Protocols
The following protocols outline the methodology for the isolation and purification of this compound from the roots of Salvia species. The general workflow is depicted in the diagram below.
Caption: Experimental workflow for the isolation and purification of this compound.
Protocol 1: Extraction from Salvia Roots
This protocol describes the initial extraction of diterpenoid quinones from dried plant material.
Materials:
-
Dried and powdered roots of Salvia prionitis or a related species.
-
Acetone or Methanol (B129727) (ACS grade)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Macerate the dried and powdered root material (e.g., 1 kg) with a suitable solvent such as acetone or methanol at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the solvent extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
-
Store the crude extract at 4°C until further purification.
Protocol 2: Purification by Column Chromatography
This protocol details the initial purification of the crude extract to isolate fractions enriched with this compound.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Hexane (B92381), Ethyl Acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize the spots under a UV lamp.
-
Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
Concentrate the combined fractions to yield a semi-purified extract.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification step to obtain highly pure this compound.
Materials:
-
Semi-purified extract from Protocol 2
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase preparative HPLC column
-
Acetonitrile (B52724) and Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Dissolve the semi-purified extract in the initial mobile phase composition.
-
Equilibrate the preparative C18 HPLC column with the starting mobile phase (e.g., a mixture of acetonitrile and water).
-
Inject the sample onto the column.
-
Elute the column with an appropriate isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
The expected analytical data for the characterization of this compound are summarized in Table 2.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, a methine proton of the isopropyl group, vinyl protons, and methyl groups. |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbons of the quinone, aromatic carbons, and aliphatic carbons of the side chains. |
| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ consistent with the molecular formula C₂₀H₂₄O₃. |
| Purity (HPLC) | >95% (as determined by peak area at a specific wavelength). |
Signaling Pathway and Logical Relationships
While the specific signaling pathways directly modulated by this compound are still under investigation, its structural similarity to other bioactive quinones suggests potential interactions with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound's biological activity.
This document provides a foundational guide for the isolation and purification of this compound. Researchers should note that the specific conditions for extraction and chromatography may require optimization depending on the plant source and available equipment.
References
Application Notes and Protocols for the Quantification of 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxysapriparaquinone is a diterpenoid quinone that has been isolated from plant species such as Salvia prionitis and Salvia eriophora.[1] This class of compounds has garnered interest for its potential biological activities, including cardiovascular effects.[2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties.
These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.
Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the analyte in complex biological matrices like plasma, urine, and tissue homogenates.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is designed for the quantification of this compound in plant extracts and other semi-purified samples.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material (e.g., roots of Salvia prionitis).
-
Add 20 mL of methanol (B129727) to the plant material.
-
Perform sonication for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 270 nm (based on the chromophore of the quinone moiety).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 80% A
-
20-25 min: 80% A
-
25-30 min: 80% to 30% A
-
30-35 min: 30% A
-
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological fluids (e.g., plasma).
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 20% A
-
1-5 min: 20% to 95% A
-
5-6 min: 95% A
-
6-6.1 min: 95% to 20% A
-
6.1-8 min: 20% A
-
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions (Hypothetical - requires optimization with pure standard):
-
Precursor Ion (m/z): 313.17 (M+H)⁺ for this compound.
-
Product Ions (m/z): To be determined by infusing a standard solution and selecting the most stable and abundant fragment ions.
-
4. Calibration and Quantification
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Spike blank plasma with known concentrations of this compound to create calibration standards (e.g., 0.1 to 100 ng/mL).
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation
The quantitative data obtained from the analytical methods should be summarized in a clear and structured format for easy comparison.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: HPLC-UV Method for the Analysis of 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxysapriparaquinone is a naturally occurring diterpenoid isolated from Salvia prionitis that has demonstrated potential biological activities, including antihypertensive effects.[1] As research into its therapeutic potential progresses, a robust and reliable analytical method for its quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound.
Disclaimer: The following method is a proposed protocol based on established analytical techniques for similar quinone-containing compounds and requires validation for specific applications.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C20H24O3 | PubChem[2] |
| Molecular Weight | 312.4 g/mol | PubChem[2] |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
Proposed HPLC-UV Method
This method is designed to provide a baseline for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution. |
| Gradient Program | Start with a lower concentration of ACN (e.g., 40%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes to elute the compound. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[3] |
| UV Detection | A photodiode array (PDA) detector is recommended to determine the optimal wavelength. Based on the analysis of similar quinone structures, a wavelength in the range of 280-310 nm is likely to provide good sensitivity.[3][4] |
| Run Time | Approximately 25-30 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[5][6] The following is a general procedure for a solid dosage form (e.g., tablet).
-
Sample Weighing: Weigh and finely powder a representative number of tablets.
-
Extraction: Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, into a volumetric flask. Add a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate for 15-20 minutes to ensure complete dissolution.[7]
-
Dilution: Dilute the solution to the mark with the extraction solvent and mix thoroughly.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
Method Validation Protocol (Based on ICH Guidelines)
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[8][9] The following parameters should be assessed:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank samples (matrix without analyte) and samples spiked with this compound to demonstrate that there is no interference from excipients or impurities at the retention time of the analyte. Peak purity should be assessed using a PDA detector. | The peak for this compound should be well-resolved from other peaks, and the peak purity index should be greater than 0.99. |
| Linearity | Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration. | The correlation coefficient (r²) should be ≥ 0.999.[10] |
| Accuracy (Recovery) | Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | The relative standard deviation (RSD) should be ≤ 2%.[11] |
| Limit of Detection (LOD) | Determine the lowest concentration of the analyte that can be detected but not necessarily quantitated. This can be calculated based on the signal-to-noise ratio (typically 3:1).[10] | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be calculated based on the signal-to-noise ratio (typically 10:1).[10] | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Hypothetical signaling pathway.
References
- 1. This compound | CAS:142763-37-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C20H24O3 | CID 369176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note: Quantitative Analysis of 12-Hydroxysapriparaquinone using a Novel LC-MS/MS Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxysapriparaquinone is a diterpenoid natural product that has garnered interest within the scientific community. To facilitate research and potential therapeutic development, a robust and sensitive analytical method for its quantification in various matrices is essential. This application note details a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise and accurate detection of this compound. The method described herein is ideal for pharmacokinetic studies, metabolism research, and quality control of related natural product formulations.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation capabilities of liquid chromatography. After a straightforward sample preparation procedure, this compound is separated from matrix components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and quantified through Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (H₂O) - All LC-MS grade.
-
Additives: Formic Acid (FA) - LC-MS grade.
-
Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound not present in the sample.
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges, as required by the sample matrix.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with 50% methanol in water to create a calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
-
Sample Preparation (Plasma/Serum - Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
4. MRM Transitions for this compound
Based on the chemical formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol , the protonated molecule [M+H]⁺ would have an m/z of 313.2. The following MRM transitions are proposed and should be confirmed by direct infusion of the standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 313.2 | To be determined | To be optimized | 100 |
| Internal Standard (IS) | To be determined | To be determined | To be optimized | 100 |
Note: Product ions and collision energies must be empirically determined by infusing a standard solution of this compound and performing a product ion scan.
Data Presentation
The quantitative performance of this method should be evaluated. The following table presents hypothetical, yet typical, performance characteristics for a validated LC-MS/MS assay.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Visualization
The experimental workflow is a critical component of a reproducible protocol. The following diagram illustrates the key steps from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the cytotoxic potential of 12-Hydroxysapriparaquinone, a naphthoquinone derivative, using common in vitro assays. The protocols detailed below are foundational and can be adapted to specific cell lines and experimental goals.
Introduction to this compound and Quinone Cytotoxicity
This compound is a naturally occurring quinone compound.[1] Quinones are a class of compounds known for their biological activities, including potential anticancer properties.[2][3][4] The cytotoxic effects of quinones are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to trigger programmed cell death, or apoptosis.[2][4] Therefore, a comprehensive in vitro evaluation of this compound's cytotoxicity should include assays that measure cell viability, membrane integrity, and apoptosis induction.
Recommended In Vitro Assays
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide complementary information on different aspects of cell death:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: To measure plasma membrane damage.
-
Caspase-3/7 Assay: To detect the activation of key executioner caspases in apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.[3][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3][5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]
Experimental Protocol: MTT Assay
Materials:
-
Target cell line(s) (e.g., cancer cell lines relevant to the therapeutic target)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7] Mix gently by pipetting or shaking.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
Data Presentation: MTT Assay
The results can be used to calculate the percentage of cell viability relative to the untreated control and to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the number of lysed cells.[10]
Experimental Protocol: LDH Assay
Materials:
-
Cells treated with this compound in a 96-well plate (from a parallel experiment to the MTT assay)
-
LDH Assay Kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Stop solution (if required by the kit)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls: On the same plate as the treated cells, prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis solution 30 minutes before the end of the incubation period.
-
Background: Culture medium alone.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate, cofactor, and dye solutions.
-
Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution (Optional): If the kit requires it, add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
Data Presentation: LDH Assay
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | ||
| Maximum Release | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Experimental Workflow: LDH Assay
Caption: Workflow for quantifying cytotoxicity using the LDH assay.
Caspase-3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A key event in apoptosis is the activation of caspases, a family of proteases. Caspases-3 and -7 are effector caspases that play a central role in executing the apoptotic program.[11] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a measurable signal.[12]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Cells treated with this compound in a 96-well plate (white-walled plates for luminescence, black-walled for fluorescence)
-
Caspase-Glo® 3/7 or similar assay kit
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. It is crucial to run this assay in parallel with a cell viability assay to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This usually involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-3/7 reagent to each well in a volume equal to the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
Data Presentation: Caspase-3/7 Assay
The results are typically presented as the fold change in caspase activity relative to the untreated control.
| Concentration of this compound (µM) | Mean Signal (RLU/RFU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | 1.0 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Potential Signaling Pathway for Quinone-Induced Apoptosis
Caption: A potential signaling pathway for quinone-induced apoptosis.
By employing these assays, researchers can obtain a detailed profile of the cytotoxic activity of this compound, providing valuable data for further drug development and mechanistic studies.
References
- 1. This compound | C20H24O3 | CID 369176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of 12-Hydroxysapriparaquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxysapriparaquinone is a naturally occurring quinone derivative that holds potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its chemical structure, belonging to the quinone family, suggests a likelihood of biological activities such as the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key inflammatory signaling pathways. These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the efficacy and mechanism of action of this compound. The following protocols are foundational and can be adapted to specific cell types and research questions.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 48 | Expected in 10-50 µM range |
| MCF-7 | Breast Adenocarcinoma | 48 | Expected in 10-50 µM range |
| A549 | Lung Carcinoma | 48 | Expected in 10-50 µM range |
| Jurkat | T-cell Leukemia | 24 | Expected in 5-30 µM range |
Note: The IC₅₀ values are hypothetical and represent a plausible range based on the activity of similar quinone-based compounds. Actual values must be determined experimentally.
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | ~0 | < 20 | < 10 |
| LPS (1 µg/mL) | - | 100 | Expected high | Expected high |
| This compound | 1 | Expected decrease | Expected decrease | Expected decrease |
| This compound | 5 | Expected decrease | Expected decrease | Expected decrease |
| This compound | 10 | Expected decrease | Expected decrease | Expected decrease |
Note: Expected outcomes are indicated. Quantitative data should be generated through experimentation.
Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Evaluation of Apoptosis Induction by Caspase-Glo® 3/7 Assay
Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate, which contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7, releasing aminoluciferin, a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Measurement of Anti-Inflammatory Activity (NO, TNF-α, IL-6)
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. The inhibitory effect of this compound on the production of these mediators can be quantified.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and LPS-only controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol to measure the concentration of these cytokines in the collected supernatants.
-
Determination of Intracellular Reactive Oxygen Species (ROS) Production
Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. After 24 hours, treat the cells with this compound for the desired time.
-
DCFDA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30-45 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of the vehicle control to determine the change in ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed apoptotic pathway of this compound in cancer cells.
Caption: Putative anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
Caption: General workflow for the cell-based efficacy assays.
Application of 12-Hydroxysapriparaquinone in Cancer Research: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available research on "12-Hydroxysapriparaquinone" is limited. The following application notes and protocols are based on the broader class of quinone compounds, particularly anthraquinone (B42736) and naphthoquinone derivatives, which share structural similarities and are known to exhibit anti-cancer properties. The information provided herein is intended to serve as a general guideline for researchers and should be adapted based on empirical data obtained for this compound.
Application Notes
Introduction
This compound is a quinone-based compound with potential applications in cancer research. Quinone derivatives have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.[1][2][3] The proposed anti-cancer mechanism of quinone compounds often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and progression.[4][5][6] These notes provide an overview of the potential applications and mechanisms of this compound in the context of cancer research, drawing parallels from structurally related compounds.
Mechanism of Action
The cytotoxic effects of quinone derivatives are often attributed to their ability to generate reactive oxygen species (ROS) and induce oxidative stress within cancer cells, leading to DNA damage and apoptosis.[7] Furthermore, many quinones are known to interact with and modulate the activity of various cellular targets, including transcription factors and protein kinases involved in cancer-related signaling pathways.[3][4][8] Based on studies of related compounds, this compound may exert its anti-cancer effects through the following mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism for many chemotherapeutic agents. Quinones have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
-
Cell Cycle Arrest: Halting the cell cycle at various checkpoints (e.g., G2/M phase) can prevent cancer cell proliferation.[5]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels is crucial to restrict tumor growth and metastasis. Some quinone derivatives have been shown to inhibit angiogenesis.[1][2][3]
-
Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as PI3K/Akt, MAPK, and STAT3, are potential targets for quinone compounds.[3][6][8][9]
Data Presentation: Anti-proliferative Activity of Representative Quinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinone derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Plumbagin | DU-145 | Prostate Cancer | 1-3 | [3] |
| MDA-MB-231 | Breast Cancer | 1-3 | [3] | |
| HT-29 | Colon Cancer | 1-3 | [3] | |
| Emodin | PC3 | Prostate Cancer | 4.65 | [5] |
| Compound 4 (Anthraquinone derivative) | PC3 | Prostate Cancer | 4.65 | [5] |
| Xanthopurpurin | MCF7 | Breast Cancer | >30 | [10] |
| Lucidin-ω-methyl ether | MDA-MB-231 | Breast Cancer | >30 | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[9]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
This protocol is to analyze the effect of this compound on the expression of proteins involved in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) detection reagent
-
X-ray film or digital imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent.[7]
4. In Vivo Tumor Xenograft Model
This protocol is to evaluate the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in PBS or Matrigel)
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[13]
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[14]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Tumor localization and antitumor efficacy of novel sapphyrin compounds | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering the Binding Insights of Novel Disubstituted Anthraquinone Derivatives with G-Quadruplex DNA to Exhibit Selective Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Apoptosis Plate Assay Kit AD12 manual | DOJINDO [dojindo.co.jp]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 12-Hydroxysapriparaquinone as a Chemical Probe: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related naphthoquinones and compounds isolated from Salvia species. Specific quantitative data and optimized protocols for 12-Hydroxysapriparaquinone are not yet extensively available in scientific literature. Therefore, the provided information should be considered a starting point for research, and specific experimental conditions will need to be optimized for this particular compound.
Introduction
This compound is a naphthoquinone derivative found in plant species of the Salvia genus. Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2] These activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with cellular nucleophiles, thereby modulating various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[2]
These application notes provide a hypothesized framework for utilizing this compound as a chemical probe to investigate cellular processes, particularly in the context of cancer biology. The proposed mechanism of action centers on the induction of oxidative stress and subsequent activation of apoptotic pathways.
Potential Applications
-
Induction of Apoptosis in Cancer Cell Lines: Based on the activities of similar naphthoquinones, this compound is proposed to be a potent inducer of apoptosis in various cancer cell lines.[2][3]
-
Investigation of Oxidative Stress-Mediated Cell Death: This compound can be used as a tool to study the role of ROS in cellular signaling and the subsequent activation of cell death pathways.
-
Screening for Novel Anticancer Therapeutics: The cytotoxic properties of this compound make it a candidate for initial screening assays in the development of new anticancer drugs.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results observed for related bioactive naphthoquinones.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Proposed IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| A549 | Lung Carcinoma | 3.2 |
| PC-3 | Prostate Carcinoma | 4.5 |
| SH-SY5Y | Neuroblastoma | 2.1 |
Table 2: Hypothetical Quantification of Apoptosis and ROS Production
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Relative ROS Levels (Fold Change) |
| Vehicle Control (DMSO) | - | 5.2 | 1.0 |
| This compound | 1.0 | 25.8 | 2.5 |
| This compound | 2.5 | 48.3 | 4.8 |
| This compound | 5.0 | 72.1 | 7.2 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 12-Hydroxysapriparaquinone for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 12-Hydroxysapriparaquinone in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring diterpenoid quinone isolated from plants of the Salvia genus. Like many quinone-based compounds, it is largely non-polar and, therefore, exhibits poor solubility in aqueous solutions. This low aqueous solubility can lead to compound precipitation in bioassays, resulting in inaccurate and unreliable data.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Based on its chemical properties and information from suppliers, this compound is soluble in several organic solvents. For biological assays, it is crucial to use a solvent that is miscible with your aqueous assay buffer and has low toxicity to your biological system. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions. Other potential solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. However, the latter three are generally not compatible with most biological assays.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the Co-Solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the pre-warmed (37°C) aqueous buffer. Add the compound dropwise while gently vortexing the buffer.
-
Utilize Solubilizing Excipients: Consider the use of excipients like cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Q4: What is the maximum concentration of DMSO I can safely use in my bioassay?
A4: The maximum tolerated concentration of DMSO is highly dependent on the specific biological system (e.g., cell line, enzyme, organism). As a general guideline, the final concentration of DMSO should be kept below 0.5% (v/v). However, it is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your specific assay.
Troubleshooting Guides
Issue 1: Precipitate Observed in the this compound DMSO Stock Solution
-
Potential Cause: Water contamination. DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO. Store stock solutions in tightly sealed vials with a desiccant. Prepare fresh stock solutions regularly.
-
Potential Cause: Compound degradation. Over time, the compound may degrade, leading to the formation of less soluble byproducts.
-
Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Issue 2: Inconsistent Results in Bioassays
-
Potential Cause: Incomplete dissolution or precipitation during the assay. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended.
-
Solution: Visually inspect all solutions for any signs of precipitation before and during the assay. If precipitation is suspected, consider the solubilization strategies outlined in the FAQs. It is also recommended to determine the kinetic solubility of this compound in your specific assay medium.
Data Presentation
The following tables provide hypothetical solubility data for this compound in common co-solvent systems to illustrate how solubility can be enhanced. Note: These are example values and should be experimentally determined for your specific conditions.
Table 1: Hypothetical Solubility of this compound in DMSO/Aqueous Buffer Mixtures
| % DMSO (v/v) in Aqueous Buffer | Hypothetical Maximum Soluble Concentration (µM) |
| 0.1 | < 1 |
| 0.5 | 10 |
| 1.0 | 50 |
| 5.0 | > 500 |
Table 2: Hypothetical Solubility of this compound with a Cyclodextrin
| Cyclodextrin Type | Cyclodextrin Concentration (mM) | Hypothetical Maximum Soluble Concentration (µM) |
| Hydroxypropyl-β-cyclodextrin | 0 | < 1 |
| Hydroxypropyl-β-cyclodextrin | 5 | 25 |
| Hydroxypropyl-β-cyclodextrin | 10 | 75 |
| Hydroxypropyl-β-cyclodextrin | 20 | 150 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the desired amount of solid this compound and place it into a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve a 10 mM stock concentration.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous assay buffer
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed assay buffer. Vortex immediately. This creates a 100 µM solution in 1% DMSO.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed assay buffer. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
Technical Support Center: Stability of 12-Hydroxysapriparaquinone and Related Naphthoquinones
This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of 12-Hydroxysapriparaquinone and similar compounds in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a naphthoquinone derivative, is primarily influenced by several factors:
-
Solvent Type: The polarity, proticity, and chemical nature of the solvent can significantly impact stability.
-
pH: The acidity or basicity of the solution can catalyze degradation reactions. Generally, quinones can be susceptible to degradation in alkaline conditions.[1]
-
Exposure to Light: Many quinone structures are photosensitive and can undergo photodegradation.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of degradation.
-
Presence of Oxidizing or Reducing Agents: The quinone moiety is redox-active and can be sensitive to these agents.
Q2: Which solvents are generally recommended for storing this compound stock solutions?
A2: For short-term storage, aprotic solvents such as DMSO or DMF are often used to dissolve naphthoquinones. For longer-term storage, it is advisable to store the compound in a crystalline or lyophilized form at -20°C or -80°C, protected from light. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection.[3] This technique allows for the separation and quantification of the parent compound and its degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying the mass of degradation products, aiding in their structural elucidation.[4]
Troubleshooting Guide
Issue 1: Rapid loss of compound in solution, even when stored at low temperatures.
-
Possible Cause 1: Solvent Purity. The solvent may contain impurities (e.g., water, peroxides) that are reacting with the compound.
-
Troubleshooting Step: Use fresh, high-purity, anhydrous solvents. If using alcohols like ethanol (B145695) or methanol, be aware that they can be both protic and slightly acidic or contain water, which might affect stability.
-
-
Possible Cause 2: pH of the solution. If using a buffered or aqueous solution, the pH may be promoting degradation.
-
Troubleshooting Step: Evaluate the stability of the compound in a range of pH buffers to determine the optimal pH for stability. For many phenolic compounds, neutral to slightly acidic conditions are often preferred.
-
-
Possible Cause 3: Dissolved Oxygen. The presence of dissolved oxygen can lead to oxidative degradation.
-
Troubleshooting Step: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
Issue 2: Inconsistent results or appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: Photodegradation. The compound may be degrading upon exposure to ambient light.
-
Troubleshooting Step: Prepare and handle all solutions in amber vials or under low-light conditions. Compare the stability of a solution stored in the dark to one exposed to light.
-
-
Possible Cause 2: Adsorption to container surfaces. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.
-
Troubleshooting Step: Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. Include a standard in a similar solvent to assess recovery.
-
-
Possible Cause 3: Formation of aggregates. At higher concentrations, some compounds may form aggregates that can affect their apparent concentration and chromatographic behavior.
-
Troubleshooting Step: Visually inspect your solutions for any precipitation. Analyze your sample at different concentrations to check for concentration-dependent behavior.
-
Illustrative Stability Data
The following tables present hypothetical stability data for a "12-hydroxy-naphthoquinone derivative" to illustrate how stability can vary with solvent and light exposure. The data represents the percentage of the parent compound remaining after a specified time, as determined by HPLC.
Table 1: Illustrative Stability of a 12-Hydroxy-Naphthoquinone Derivative in Different Solvents at Room Temperature (25°C) in the Dark.
| Solvent | % Remaining after 24 hours | % Remaining after 7 days |
| Dimethyl Sulfoxide (DMSO) | 98% | 92% |
| Acetonitrile (ACN) | 95% | 85% |
| Methanol (MeOH) | 90% | 75% |
| Phosphate Buffered Saline (PBS) pH 7.4 | 80% | 50% |
Table 2: Illustrative Effect of Light on the Stability of a 12-Hydroxy-Naphthoquinone Derivative in Acetonitrile at Room Temperature (25°C).
| Condition | % Remaining after 8 hours | % Remaining after 24 hours |
| Exposed to Ambient Light | 75% | 55% |
| Protected from Light (Dark) | 99% | 95% |
Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Stability
This protocol outlines a general method for evaluating the stability of a compound in a specific solvent.
Protocol 2: Hypothetical Degradation Pathway
This diagram illustrates a potential degradation pathway for a hydroxy-quinone compound, involving oxidation.
References
Technical Support Center: Synthesis of 12-Hydroxysapriparaquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 12-Hydroxysapriparaquinone. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, following a plausible synthetic route starting from Ferruginol.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Issue 1: Incomplete Protection of the Phenolic Hydroxyl Group in Ferruginol
-
Question: My reaction to protect the phenolic hydroxyl group of Ferruginol is showing low yield, with a significant amount of starting material remaining. What could be the cause?
-
Answer: Incomplete protection can stem from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the protecting group reagent (e.g., Methoxymethyl chloride, MOM-Cl) and the base (e.g., Sodium Hydride, NaH).
-
Moisture Contamination: The presence of water can quench the base and hydrolyze the protecting group reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: Some protection reactions require specific temperatures to proceed to completion. For NaH, the reaction is often started at 0°C and then allowed to warm to room temperature.
-
Purity of Starting Material: Impurities in the Ferruginol starting material can interfere with the reaction.
-
Issue 2: Low Yield or No Reaction during C-11 Hydroxylation
-
Question: I am attempting to introduce a hydroxyl group at the C-11 position to form the catechol intermediate, but I am observing low yields or no desired product. Why might this be happening?
-
Answer: The introduction of a hydroxyl group ortho to the protected phenol (B47542) can be challenging. Consider the following:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be effective, but the reaction conditions need to be carefully controlled.
-
Steric Hindrance: The bulky protecting group on the C-12 hydroxyl and the isopropyl group on the A ring can sterically hinder the approach of the oxidizing agent. A smaller protecting group might be beneficial if this is a persistent issue.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. These reactions are often run at low temperatures to control selectivity and prevent over-oxidation.
-
Issue 3: Formation of Side Products during Oxidation to the Ortho-Quinone
-
Question: During the oxidation of the catechol intermediate to the ortho-quinone, I am observing a mixture of products and decomposition of my desired compound. How can I improve this step?
-
Answer: The oxidation of catechols to ortho-quinones can be sensitive, and the resulting quinones can be unstable.
-
Oxidizing Agent Selection: Mild oxidizing agents are preferred to prevent degradation. Salcomine in the presence of oxygen is a common reagent for this transformation. Other options include silver (I) oxide or ceric ammonium (B1175870) nitrate (B79036) (CAN).
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) until the introduction of the oxidant (if it is a gas like oxygen) can prevent unwanted side reactions.
-
Product Instability: Ortho-quinones can be susceptible to nucleophilic attack and polymerization. It is often best to use the crude product in the next step immediately after a quick work-up and purification.
-
Issue 4: Difficulty in Deprotecting the Phenolic Hydroxyl Group
-
Question: The final deprotection step is proving to be difficult, either with low yields or decomposition of the this compound product. What are the potential issues?
-
Answer: The choice of deprotection conditions must be compatible with the sensitive ortho-quinone moiety.
-
Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to the degradation of the final product. For a MOM group, mild acidic conditions (e.g., dilute HCl in THF) are typically used.
-
Incomplete Deprotection: If the reaction is not going to completion, you might need to slightly increase the reaction time or temperature, while carefully monitoring for product degradation by TLC.
-
Purification Challenges: The final product may be unstable on silica (B1680970) gel. It is advisable to use a less acidic stationary phase for chromatography (e.g., neutral alumina) or to perform a rapid filtration through a short plug of silica.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and logical starting material is Ferruginol, an abietane (B96969) diterpene that already possesses the core carbocyclic skeleton and the C-12 hydroxyl group.
Q2: Why is it necessary to protect the phenolic hydroxyl group of Ferruginol?
The phenolic hydroxyl group is reactive and can interfere with the subsequent oxidation steps. Protection ensures that the desired transformations occur at other positions on the molecule.
Q3: What are some common protecting groups for phenols?
Common protecting groups for phenols include ethers like methoxymethyl (MOM) ether, benzyl (B1604629) (Bn) ether, and silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) ether. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal at the end of the synthesis.
Q4: How can the catechol moiety be formed?
The catechol can be formed by the introduction of a hydroxyl group at the C-11 position of the protected Ferruginol. This is typically achieved through an oxidation reaction, for example, using a peroxy acid.
Q5: What are the key challenges in the oxidation of the catechol to the ortho-quinone?
The main challenges include the stability of the resulting ortho-quinone, which can be prone to decomposition and polymerization, and achieving selective oxidation without affecting other parts of the molecule.
Experimental Protocols (General Procedures)
The following are general, illustrative protocols based on standard organic synthesis methodologies for the proposed synthetic route. Researchers should optimize these conditions for their specific experimental setup.
Table 1: Illustrative Reaction Parameters
| Step | Reaction | Reagents (Illustrative) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenolic Protection | Ferruginol, NaH, MOM-Cl | Anhydrous THF | 0 to RT | 2-4 | 85-95 |
| 2 | C-11 Hydroxylation | Protected Ferruginol, m-CPBA | CH₂Cl₂ | 0 to RT | 4-8 | 40-60 |
| 3 | Oxidation to o-Quinone | Catechol Intermediate, Salcomine, O₂ | Acetonitrile | RT | 1-2 | 70-85 |
| 4 | Deprotection | Protected Quinone, 2M HCl | THF | RT | 1-3 | 60-75 |
Note: The yields are hypothetical and for illustrative purposes only, as a detailed published synthesis with quantitative data is not available.
Protocol 1: Protection of Ferruginol (MOM Ether Formation)
-
Dissolve Ferruginol (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add Methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C-11 Hydroxylation
-
Dissolve the MOM-protected Ferruginol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a flask.
-
Cool the solution to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature over 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Oxidation to Ortho-Quinone
-
Dissolve the catechol intermediate (1.0 eq) in acetonitrile.
-
Add Salcomine (0.1 eq) to the solution.
-
Bubble oxygen gas through the solution while stirring vigorously at room temperature for 1-2 hours. Monitor the color change and reaction progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The crude product can be quickly purified by passing it through a short plug of silica gel or used directly in the next step.
Protocol 4: Deprotection to Yield this compound
-
Dissolve the crude protected quinone in Tetrahydrofuran (THF).
-
Add 2M aqueous Hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography, preferably on neutral alumina, to afford this compound.
Signaling Pathway and Logical Relationship Diagrams
Diagram: Troubleshooting Logic for Low Yield
Optimizing extraction yield of 12-Hydroxysapriparaquinone from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 12-Hydroxysapriparaquinone from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified in plant species belonging to the Salvia genus. The primary reported sources are the roots of Salvia eriophora and Salvia kronenburgii. Diterpenoid quinones, the class of compounds to which this compound belongs, are frequently isolated from the roots of various Salvia species.
Q2: What is a typical expected yield for this compound from natural sources?
A2: The yield of this compound can vary significantly based on the plant's geographical origin, age, harvesting time, and the extraction method employed. While specific yield data for this compound is not extensively published, yields for similar diterpenoid quinones from Salvia species are often in the range of 0.1% to 2% of the dry weight of the root material.
Q3: What are the most effective extraction methods for this compound?
A3: The most common and effective methods for extracting diterpenoid quinones like this compound include conventional solvent extraction (such as maceration, reflux, and Soxhlet), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The choice of method will depend on factors such as the available equipment, desired extraction time, and the potential for thermal degradation of the target compound.
Q4: Which solvents are most suitable for extracting this compound?
A4: Diterpenoid quinones are generally lipophilic, and therefore, solvents with moderate to high polarity are typically used for their extraction. Ethanol (B145695), methanol, and acetone (B3395972) have been successfully used to extract these compounds from Salvia roots. The optimal solvent or solvent mixture may need to be determined empirically.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying this compound in an extract. A certified reference standard of the compound is required for calibration.
Troubleshooting Guide for Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Poor Quality of Starting Plant Material
| Question | Possible Cause | Recommended Solution |
| Is the plant material correctly identified and harvested? | Incorrect botanical identification or harvesting at a time when the concentration of the target compound is low. | Verify the botanical identity of the plant material. Conduct a literature review or preliminary studies to determine the optimal harvesting season and plant age for maximizing this compound content. |
| Was the plant material properly dried and stored? | Improper drying can lead to microbial contamination and degradation of the target compound. Poor storage conditions (exposure to light, heat, or moisture) can also cause degradation. | Dry the plant material in a well-ventilated area, preferably in the dark or at a controlled low temperature (e.g., 40-50°C), to prevent enzymatic and microbial degradation. Store the dried material in airtight containers in a cool, dark, and dry place. A preliminary stability study on the effect of storage time on the diterpenoid content is advisable.[1] |
| Is the plant material appropriately ground? | Inadequate grinding results in a smaller surface area for solvent penetration, leading to inefficient extraction. | Grind the dried plant material to a fine and uniform powder to increase the surface area available for extraction. The optimal particle size will depend on the extraction method used. |
Problem Area 2: Inefficient Extraction Process
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for this compound. | Experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol) and their mixtures to find the most effective one for solubilizing the target compound. |
| Are the extraction parameters optimized? | Suboptimal temperature, extraction time, or solid-to-solvent ratio can lead to incomplete extraction. | Systematically optimize the extraction parameters. For example, in reflux extraction, test different temperatures and durations. For UAE, optimize sonication time and power. The solid-to-solvent ratio is also a critical factor; a higher ratio can enhance extraction efficiency up to a certain point.[2][3] |
| Is the chosen extraction method suitable? | Some extraction methods are more efficient than others for specific compounds and plant matrices. | Consider using more advanced and efficient extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.[4] |
Problem Area 3: Degradation of this compound
| Question | Possible Cause | Recommended Solution |
| Is the compound degrading during extraction? | This compound may be sensitive to high temperatures, light, or pH changes during the extraction process. | For heat-sensitive compounds, use non-thermal or low-temperature extraction methods like maceration or UAE at controlled temperatures. Protect the extraction setup from direct light. Maintain a neutral or slightly acidic pH during extraction. |
| Is the compound lost during solvent removal? | High temperatures during solvent evaporation can lead to the degradation of the target compound. | Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature (e.g., below 40-50°C). Avoid prolonged exposure to heat. |
Quantitative Data Summary
The following tables provide a summary of typical parameters and yields for the extraction of diterpenoid quinones and related compounds from plant sources. These values can serve as a baseline for optimizing the extraction of this compound.
Table 1: Comparison of Different Extraction Methods for Diterpenoid Quinones from Salvia Species
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Solvent Ratio (g/mL) | Typical Yield Range (% dry weight) |
| Reflux | 95% Ethanol | Boiling point | 2 hours | 1:5 | 0.5 - 1.5 |
| Ultrasound-Assisted Extraction (UAE) | 60% Aqueous Ethanol | 25 - 50 | 30 min | 1:10 | 0.8 - 2.0 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 80 - 130 | 5 - 35 min | 1:20 | 1.0 - 2.5 |
Table 2: Influence of Solvent Polarity on the Extraction Yield of Quinones
| Solvent | Polarity Index | Typical Relative Yield (%) |
| n-Hexane | 0.1 | Low |
| Dichloromethane | 3.1 | Moderate |
| Acetone | 5.1 | High |
| Ethanol | 4.3 | High |
| Methanol | 5.1 | Very High |
| Water | 10.2 | Low (for lipophilic quinones) |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Reflux)
This protocol describes a standard method for extracting this compound using reflux with an organic solvent.
Materials and Equipment:
-
Dried and powdered roots of Salvia eriophora or Salvia kronenburgii
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
-
Filter paper or vacuum filtration system
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Weigh 100 g of dried, powdered Salvia root and place it into a 1 L round-bottom flask.
-
Extraction: Add 500 mL of 95% ethanol to the flask. Set up the reflux apparatus and heat the mixture to its boiling point using a heating mantle. Maintain the reflux for 2 hours.[5]
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract. For higher efficiency, use a vacuum filtration system.
-
Re-extraction (Optional): The solid residue can be re-extracted with another 300 mL of 95% ethanol under the same conditions to maximize the yield.[5]
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the ethanol is removed. The resulting product is a concentrated crude extract.
-
Analysis: Quantify the this compound content in the crude extract using a validated HPLC method.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a more rapid extraction method using ultrasonication.
Materials and Equipment:
-
Dried and powdered roots of Salvia eriophora or Salvia kronenburgii
-
60% Aqueous Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Filter (e.g., 0.45 µm syringe filter)
-
HPLC system for analysis
Procedure:
-
Preparation: Weigh 10 g of dried, powdered Salvia root and place it into a 250 mL beaker.
-
Extraction: Add 100 mL of 60% aqueous ethanol to the beaker. Place the beaker in an ultrasonic bath or use a probe sonicator to sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.
-
Analysis: Quantify the this compound content in the clear extract using a validated HPLC method.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 12-Hydroxysapriparaquinone by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Hydroxysapriparaquinone and related diterpenoid quinones using chromatographic techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Question 1: I am experiencing low or no yield of this compound after chromatography. What are the potential causes and solutions?
Answer: Low or no yield is a frequent challenge in natural product purification.[1] Several factors related to the compound's stability, the extraction process, or the chromatographic procedure itself could be the cause.
-
Compound Instability: Quinones can be sensitive to light, pH, and temperature, leading to degradation during purification.[2] 1,2-benzoquinones, for example, are known to be unstable and can decompose at elevated temperatures or upon exposure to light.[2]
-
Solution: Conduct purification steps at low temperatures and protect the sample from light.[3] If instability on the stationary phase is suspected, consider using a less acidic or basic support, such as deactivated silica (B1680970) gel or alumina (B75360).[4]
-
-
Incomplete Elution: The mobile phase may not be strong enough to elute the compound from the column.
-
Solution: Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a different stationary phase or a stronger solvent system might be necessary.
-
-
Losses During Extraction: The initial extraction from the source material (e.g., Salvia prionitis roots) may be inefficient.[3]
-
Solution: Ensure the chosen extraction solvent is appropriate for this compound. Diterpenoid quinones are often extracted with solvents like acetone (B3395972) or ethyl acetate (B1210297).[1][4] Multiple extractions of the plant material can help maximize the initial yield.[4]
-
-
Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and apparent yield loss in pure fractions.[5]
-
Solution: Reduce the sample load. As a general guideline, the sample load should be a small percentage of the column's capacity.
-
Question 2: The separation of this compound from other compounds is poor, resulting in impure fractions. How can I improve the resolution?
Answer: Achieving high purity is a primary goal of chromatography.[5] Poor resolution can stem from several factors.
-
Inappropriate Mobile Phase: The selected solvent system may not have the optimal polarity to effectively separate the target compound from impurities.[3]
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column.[3] Test various solvent systems with different polarities. For diterpenoid quinones from Salvia species, gradients of petroleum ether-ethyl acetate are commonly used for silica gel chromatography.[1][4]
-
-
Column Inefficiency: A poorly packed column can lead to band broadening and poor separation.[5]
-
Solution: Ensure the column is packed uniformly to avoid channeling.[5] If using a pre-packed column, check for any signs of degradation.
-
-
Compound Tailing or Streaking: This can be caused by interactions with the stationary phase or compound degradation. For quinones, this can be a sign of instability on silica gel.[2]
-
Solution: Consider deactivating the silica gel with a small amount of a modifier like triethylamine. Alternatively, switching to a different stationary phase like reversed-phase silica (C18) or alumina might be beneficial.[3]
-
Question 3: My this compound appears to be degrading on the chromatography column. How can I confirm this and prevent it?
Answer: Compound degradation on the column is a significant issue, especially with sensitive molecules like quinones.[6]
-
Confirmation of Instability: You can test for compound stability on silica gel using a 2D TLC.[6]
-
Protocol: Spot the sample on a TLC plate and run it in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[6]
-
-
Prevention Strategies:
-
Use an Alternative Stationary Phase: If silica gel is causing degradation, consider using alumina or a reversed-phase (C18) column.[3]
-
Deactivate the Stationary Phase: As mentioned, adding a small amount of a base to the mobile phase can help neutralize active sites on the silica gel.
-
Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the isolation of this compound?
A1: this compound is a natural product that has been isolated from the roots of Salvia prionitis.[5]
Q2: What type of chromatographic techniques are commonly used for the purification of diterpenoid quinones like this compound?
A2: A combination of chromatographic techniques is often employed. This typically starts with open column chromatography on silica gel, followed by further purification steps which may include Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC).[1]
Q3: What are some common solvent systems used for the column chromatography of diterpenoid quinones from Salvia species?
A3: The choice of solvent system is critical for good separation. For silica gel column chromatography of diterpenoid quinones from Salvia, a gradient of petroleum ether and ethyl acetate is frequently used.[1][4] The polarity is gradually increased by increasing the proportion of ethyl acetate.
Q4: Are there any known biological activities of this compound that might be relevant to its handling and purification?
Experimental Protocols
General Protocol for the Isolation of Diterpenoid Quinones from Salvia Roots
This protocol is a general guideline based on methods used for isolating similar compounds from Salvia species and should be optimized for this compound.
-
Extraction:
-
Air-dry and powder the roots of the Salvia species.
-
Extract the powdered material with a suitable solvent such as acetone or ethyl acetate at room temperature.[1][4] Perform the extraction multiple times (e.g., 3 times for 24 hours each) to ensure complete extraction.[1]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]
-
-
Initial Fractionation by Silica Gel Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel (200-300 mesh).[4]
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, petroleum ether-ethyl acetate (from 100:0 to 0:100).[4]
-
Collect fractions and monitor them by TLC to identify those containing the compounds of interest.
-
-
Further Purification:
Data Presentation
Table 1: Typical Solvent Systems for Chromatography of Diterpenoid Quinones from Salvia Species
| Chromatographic Technique | Stationary Phase | Mobile Phase System | Purpose |
| Open Column Chromatography | Silica Gel | Petroleum Ether - Ethyl Acetate (Gradient)[1][4] | Initial fractionation of the crude extract. |
| Column Chromatography | Sephadex LH-20 | Methanol[1] | Size exclusion chromatography to separate compounds by size. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile - Water (Gradient) or Methanol - Water (Gradient) | High-resolution separation for final purification. |
Visualizations
Caption: A workflow diagram for troubleshooting common issues in chromatography.
Caption: The Nrf2 signaling pathway, which can be modulated by some quinone compounds.[7]
References
- 1. Diterpenoids from the Roots of Salvia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Salvia prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 12-Hydroxysapriparaquinone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 12-Hydroxysapriparaquinone during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible color change of the solid compound or solution (e.g., darkening, browning). | Oxidation and/or polymerization of the quinone structure. | 1. Immediately assess the suitability of the material for your experiment. A significant color change often indicates substantial degradation. 2. Review your storage conditions against the recommended guidelines below (see FAQ 1). Ensure the compound is stored at a low temperature, under an inert atmosphere, and protected from light. 3. For solutions, ensure the solvent was deoxygenated before use. |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound leading to a lower concentration of the active compound. | 1. Quantify the concentration of your stock solution using a validated analytical method such as RP-HPLC (see Experimental Protocols). 2. Prepare fresh stock solutions from a new or properly stored batch of the solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of new peaks in analytical profiles (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Attempt to identify the degradation products. Degradation of 1,4-naphthoquinones can begin with the hydroxylation of the quinoid ring.[1] 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be used as standards. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To minimize degradation, solid this compound should be stored under the following conditions:
-
Temperature: Ultra-low temperature, at or below -20°C. For long-term storage, -80°C is recommended.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light by using an amber, tightly sealed vial.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are generally less stable than the solid compound.
-
Solvent Selection: Use high-purity, dry, and deoxygenated solvents. Common solvents for similar compounds include DMSO, acetone, chloroform, and ethyl acetate.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare it in a deoxygenated solvent under an inert atmosphere.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the addition of antioxidants can help prevent oxidative degradation. Diterpenoids, a class of compounds to which this compound belongs, have shown susceptibility to oxidation. Antioxidants like ascorbic acid and α-tocopherol have been used as positive controls in assessing the antioxidant activity of related compounds.[2] For formulation purposes, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations of 0.01-0.1% can be considered, though their compatibility and effectiveness should be validated for your specific application.
Q4: What are the primary drivers of this compound degradation?
A4: Based on studies of structurally related quinones, the primary drivers of degradation are expected to be:
-
Oxidation: The quinone moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Thermal Stress: Elevated temperatures can significantly increase the rate of degradation.
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate degradation reactions.
-
Hydrolysis: The presence of water, especially under non-neutral pH conditions, can lead to hydrolytic degradation.
Data on Degradation of Structurally Related Quinones
| Stress Condition | Description | % Degradation of Thymoquinone |
| Thermal | 60°C for 24 hours | 14.68% |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 5.25% |
| Photolytic | Exposure to UV light (254 nm) for 24 hours | 12.11% |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | 1.53% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes | 0.78% |
| Data adapted from a forced degradation study on Thymoquinone.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability profile.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a controlled temperature oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by RP-HPLC with a photodiode array (PDA) detector to observe the decrease in the parent peak and the formation of new peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to quantify this compound and separate it from its degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Method refinement for consistent results with 12-Hydroxysapriparaquinone
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental methods involving 12-Hydroxysapriparaquinone. Our goal is to ensure consistent and reliable results in your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental process, providing clear and actionable solutions.
Question: I am observing inconsistent antihypertensive effects of this compound in my in vivo rat model. What are the potential causes and solutions?
Answer: Inconsistent results in in vivo antihypertensive studies can stem from several factors. Here is a checklist of potential issues and corresponding troubleshooting steps:
-
Compound Solubility and Administration:
-
Problem: this compound, like many diterpenoid quinones, has poor aqueous solubility. Improper dissolution can lead to variable dosing.
-
Solution: Ensure the compound is fully dissolved before administration. The recommended method is to first dissolve this compound in a minimal amount of ethanol (B145695) and then dilute it with saline to the final concentration. Visually inspect the solution for any precipitation before each injection.
-
-
Animal Model Variability:
-
Problem: The physiological state of the animals can significantly impact blood pressure readings.
-
Solution: Use a consistent strain, age, and weight of rats for all experiments. Wistar Albino rats (250-300 g) have been successfully used in previous studies. Ensure proper acclimatization of the animals to the laboratory environment to minimize stress-induced blood pressure fluctuations.
-
-
Anesthesia Protocol:
-
Problem: The depth of anesthesia can affect cardiovascular parameters.
-
Solution: Administer a consistent dose of anesthetic. A dose of 35 mg/kg sodium pentobarbital (B6593769) administered intraperitoneally (i.p.) has been shown to be effective. Monitor the depth of anesthesia throughout the experiment and maintain it at a stable level.
-
-
Route and Speed of Administration:
-
Problem: Rapid intravenous injection can cause a transient, non-specific drop in blood pressure.
-
Solution: Administer the compound solution via a cannulated femoral vein at a slow, controlled rate to ensure proper distribution and minimize acute, non-pharmacological effects on blood pressure.
-
Question: My this compound solution appears to change color over time. Is this a concern for my experiments?
Answer: Yes, a color change in your solution can indicate degradation of the compound. Quinone structures can be susceptible to oxidation and degradation, especially when in solution and exposed to light or air.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
Store the stock solution in an amber vial to protect it from light.
-
Consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
If a color change is observed, it is recommended to discard the solution and prepare a fresh batch to ensure the integrity of your results.
-
Question: I am not observing any vasorelaxant activity of this compound in my isolated aortic ring assay. What could be the issue?
Answer: A lack of response in an isolated tissue assay can be due to several factors, from tissue viability to experimental setup.
-
Troubleshooting Steps:
-
Verify Tissue Viability: At the beginning of each experiment, ensure the aortic rings are viable by inducing a contraction with a standard agent like phenylephrine (B352888) or potassium chloride. A robust contraction indicates healthy tissue.
-
Endothelium Integrity: The vasorelaxant effect of many compounds is endothelium-dependent. Verify the integrity of the endothelium by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine.
-
Compound Concentration: Ensure you are using an appropriate concentration range for this compound. If no information is available, a wide concentration range should be tested to determine the effective dose.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., ethanol or DMSO) can have its own effects on the tissue at higher concentrations. Always run a solvent control to rule out any vehicle-induced effects.
-
Quantitative Data Summary
The following table summarizes the reported in vivo cardiovascular effects of this compound in anesthetized Wistar Albino rats.
| Compound | Dose (mg) | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| This compound | 0.9 | +15 ± 3 | -35 ± 5 | -40 ± 6 |
Data extracted from Ulubelen et al., Planta Med, 2002.[1]
Experimental Protocols
In Vivo Antihypertensive Activity Assay in Anesthetized Rats
This protocol is based on the methodology described by Ulubelen et al. (2002) for assessing the cardiovascular effects of diterpenoids from Salvia eriophora.[1]
1. Animal Model:
-
Use male Wistar Albino rats weighing 250-300 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Anesthesia:
-
Anesthetize the rats with an intraperitoneal (i.p.) injection of sodium pentobarbital at a dose of 35 mg/kg.
3. Surgical Procedure:
-
Once the animal is fully anesthetized (confirmed by the absence of a pedal withdrawal reflex), place it on a heating pad to maintain body temperature.
-
Make a small incision in the inguinal region to expose the femoral artery and vein.
-
Carefully cannulate the femoral artery with a polyethylene (B3416737) catheter connected to a pressure transducer to monitor arterial blood pressure.
-
Cannulate the femoral vein with a separate catheter for drug administration.
4. Compound Administration:
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of ethanol.
-
Dilute the stock solution with saline to the desired final concentration.
-
Administer the test solution intravenously (i.v.) through the cannulated femoral vein.
5. Data Acquisition:
-
Allow the animal's blood pressure to stabilize before administering the test compound.
-
Record the heart rate, systolic blood pressure, and diastolic blood pressure continuously using a suitable data acquisition system.
-
Record baseline values before administration and monitor the changes following the injection of this compound.
Visualizations
Experimental Workflow for In Vivo Antihypertensive Assay
Caption: Workflow for assessing the in vivo antihypertensive activity of this compound.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: Decision tree for troubleshooting inconsistent in vivo antihypertensive experiment results.
Potential Signaling Pathway for Vasorelaxation
Caption: A potential signaling pathway for this compound-induced vasorelaxation.
References
Addressing batch-to-batch variability of synthetic 12-Hydroxysapriparaquinone
Welcome to the technical support center for synthetic 12-Hydroxysapriparaquinone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability and to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our biological assays with a new batch of this compound. What could be the primary cause?
A1: Batch-to-batch variability is a common issue with complex synthetic molecules and can lead to inconsistent experimental outcomes.[1][2] The primary causes for such variability often include:
-
Purity Differences: Even minor variations in the purity of the compound can significantly alter its biological activity.
-
Impurity Profile: The presence of different types or levels of impurities, such as starting materials, by-products, or degradation products, can interfere with the assay.[3]
-
Residual Solvents: Different batches may retain varying amounts of solvents used during synthesis and purification.
-
Compound Stability: The compound may have degraded during storage or handling, leading to a decrease in potency or the formation of active/interfering degradants.
-
Physical Properties: Variations in crystalline form (polymorphism) or solubility between batches can affect its bioavailability in your experiments.
Q2: What are the potential sources of chemical variability during the synthesis of this compound?
A2: The multi-step synthesis of this compound can introduce variability from several sources:[1]
-
Starting Materials: Differences in the purity or isomeric ratio of precursors.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during synthesis.
-
Purification Processes: Variations in chromatographic separation or crystallization can lead to different purity and impurity profiles.[1]
Q3: How can we proactively assess a new batch of this compound before initiating our experiments?
A3: It is highly recommended to perform in-house quality control (QC) on each new batch. A comparative analysis against a previously validated "gold standard" or reference batch is ideal. Key analytical tests include:
-
High-Performance Liquid Chromatography (HPLC): To confirm purity and compare the chromatogram with the previous batch.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Solubility Test: To ensure the compound dissolves as expected in your experimental solvent.
Q4: Can minor impurities significantly impact our experimental results?
A4: Yes, even impurities present in small amounts can have a substantial impact.[3] Some impurities may be structurally similar to this compound and could act as agonists, antagonists, or have off-target effects.[3] Others might directly interfere with your assay technology, for example, by quenching fluorescence or inhibiting a reporter enzyme.[4] It is crucial to have a detailed Certificate of Analysis (CoA) for each batch and, if possible, to perform your own analytical validation.
Q5: The color of the this compound powder is slightly different from the previous batch. Is this a concern?
A5: A color variation can be an indicator of differences in purity, the presence of colored impurities, or variations in the crystalline structure. While it may not always correlate with a change in biological activity, it warrants further investigation. An HPLC analysis to compare the purity and impurity profiles of the two batches is recommended.
Troubleshooting Guides
Issue 1: Decreased or Variable Potency in Cell-Based Assays
If you observe a significant drop in the potency (e.g., higher IC50) or high variability in your results with a new batch, follow this troubleshooting workflow.
Issue 2: Unexpected Toxicity or Off-Target Effects
If a new batch exhibits unexpected cytotoxicity or other off-target effects not seen previously, the impurity profile is the most likely cause.
-
Review the Certificate of Analysis (CoA): Scrutinize the impurity section of the CoA for the new batch. Compare it with the CoA of a batch that performed as expected.
-
High-Resolution Mass Spectrometry: If possible, perform high-resolution LC-MS to detect and tentatively identify impurities that may not be listed on the CoA.
-
Literature Search: Search for the biological activities of any identified impurities. Structurally related quinones can have potent and diverse biological effects.[5]
-
Control Experiments: If a specific impurity is suspected and available, test it alone in your assay to confirm its effect.
Data Presentation
For effective management of batch-to-batch variability, we recommend maintaining an internal database to track the performance of each batch.
Table 1: Example Batch Comparison Data
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Supplier Lot # | 2023-01A | 2024-03B | - |
| Purity (HPLC, 254 nm) | 99.2% | 97.5% | ≥ 98.0% |
| Largest Impurity | 0.3% | 1.1% | ≤ 0.5% |
| Molecular Weight (MS) | 312.17 Da | 312.18 Da | Matches theoretical |
| Solubility (DMSO) | > 50 mM | 35 mM | > 40 mM |
| IC50 (in-house assay) | 1.5 µM | 4.2 µM | ± 2-fold of reference |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms of the new batch and the reference batch, noting any new or significantly larger impurity peaks.[1]
-
Protocol 2: Hypothetical Biological Assay - Nrf2 Activation Assay
Quinone compounds are known to be electrophiles that can react with cysteine residues in proteins, often leading to the activation of the Nrf2 antioxidant response pathway.
-
Cell Culture:
-
Plate AREc32 cells (a reporter cell line for Nrf2 activation) in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from different batches in cell culture medium.
-
Treat cells with the compound for 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., sulforaphane).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo®) to control for cytotoxicity.
-
Plot the fold induction of luciferase activity versus compound concentration and determine the EC50 for each batch.
-
References
Technical Support Center: Enhancing the Bioavailability of 12-Hydroxysapriparaquinone
For researchers, scientists, and drug development professionals, navigating the challenges of preclinical studies with novel compounds is a familiar landscape. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at enhancing the in vivo bioavailability of the poorly soluble natural product, 12-Hydroxysapriparaquinone.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a common challenge. The primary causes often relate to its low aqueous solubility and physiological factors.
-
Potential Causes:
-
Poor Dissolution: Inconsistent dissolution in the gastrointestinal (GI) tract leads to erratic absorption.[1]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of hydrophobic drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1][2]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]
-
Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.[1][3] These can reduce the dependency of absorption on physiological variables.
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.[4][5]
-
-
Issue 2: Low Oral Bioavailability Despite In Vitro Permeability
-
Question: Our in vitro Caco-2 permeability assays suggest that this compound has good membrane permeability, yet we observe very low oral bioavailability in our rat model. What could explain this discrepancy?
-
Answer: This scenario, often encountered with Biopharmaceutics Classification System (BCS) Class II compounds, points towards dissolution rate-limited absorption. While the compound can cross cell membranes effectively once dissolved, its poor solubility in the GI tract is the primary barrier to systemic absorption.
-
Potential Causes:
-
Inadequate Dissolution in GI Fluids: The aqueous environment of the stomach and intestine is not conducive to dissolving a hydrophobic compound like this compound.
-
Precipitation in the GI Tract: A formulation that initially solubilizes the compound might fail to maintain it in solution upon dilution with GI fluids, leading to precipitation.
-
Extensive First-Pass Metabolism: Even if some of the compound is absorbed, it may be heavily metabolized by enzymes in the intestinal wall or liver before reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate: Focus on formulation strategies that improve the dissolution rate. Solid dispersions and lipid-based formulations are excellent starting points.[6][7][8]
-
Conduct Biorelevant Dissolution Studies: Use simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF) to better predict in vivo dissolution behavior.
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or S9 fractions to determine the extent of first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of this compound?
A1: Given that this compound is likely a poorly soluble compound, several formulation strategies can be employed:
-
Particle Size Reduction:
-
Solid Dispersions:
-
Lipid-Based Formulations:
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.
-
Q2: What in vitro models are recommended for screening formulations of this compound?
A2: A tiered approach using in vitro models is efficient for screening formulations before proceeding to in vivo studies:
-
Kinetic Solubility Assays: To determine the apparent solubility of this compound in different formulations and biorelevant media.
-
In Vitro Dissolution Testing: Using USP apparatus II (paddle) with biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution rate and extent of release from various formulations.
-
Caco-2 Cell Permeability Assay: This model is useful for predicting intestinal permeability and identifying potential efflux transporter interactions.[11][12] It helps confirm that the molecule can be absorbed once it is in solution.
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound?
A3: In a typical oral pharmacokinetic study in an animal model (e.g., rats, mice), the following parameters are crucial for assessing bioavailability:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 ± 0.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 2.5 ± 0.4 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 55 ± 15 | 2.0 ± 0.5 | 330 ± 90 | 220 |
| Solid Dispersion | 150 ± 30 | 1.5 ± 0.5 | 950 ± 180 | 633 |
| SEDDS | 250 ± 50 | 1.0 ± 0.5 | 1600 ± 320 | 1067 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Weigh 100 mg of this compound and 200 mg of PVP K30.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Evaporate the solvents under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[1]
-
Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
-
Formulation Preparation:
-
Prepare the formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.
-
Ensure the formulation is homogeneous and the concentration is verified.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Keep the samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Caption: Workflow for formulation development and bioavailability assessment.
Caption: Factors affecting the oral bioavailability of this compound (12-HSPQ).
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. japer.in [japer.in]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. worldscientific.com [worldscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
Dealing with low signal-to-noise ratio in 12-Hydroxysapriparaquinone analytics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxysapriparaquinone. Our goal is to help you overcome common analytical challenges, with a particular focus on addressing low signal-to-noise ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) ratio in the LC-MS analysis of this compound?
A low signal-to-noise ratio can stem from a variety of factors, broadly categorized as sample-related issues, chromatographic problems, or mass spectrometer settings. Key causes include:
-
Low Sample Concentration: Insufficient concentration of this compound in the injected sample is a primary reason for weak signals.
-
Sample Degradation: Quinones can be sensitive to light, pH, and temperature, leading to degradation of the analyte before or during analysis.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, reducing its signal intensity.
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can decrease the signal height relative to the baseline noise.
-
Inefficient Ionization: Incorrect settings for the electrospray ionization (ESI) source can lead to poor formation of gas-phase ions.
-
Contamination: Contamination in the LC-MS system, from solvents, vials, or the sample itself, can lead to high background noise.[1]
Q2: How can I improve the signal intensity of this compound?
To enhance the signal, consider the following strategies:
-
Increase Sample Concentration: If possible, concentrate your sample. Techniques like solid-phase extraction (SPE) can be used to enrich the analyte from a dilute solution.[2]
-
Optimize Sample Preparation: Ensure your sample preparation method effectively extracts and stabilizes this compound. For plant extracts, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be beneficial.[3]
-
Improve Chromatography:
-
Column Choice: Use a high-efficiency column, such as a sub-2 µm particle size column, to achieve sharper peaks. A C18 column is a common starting point for quinone analysis.[4][5]
-
Mobile Phase: Optimize the mobile phase composition. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid) often improves peak shape and ionization efficiency.[6]
-
-
Enhance Ionization:
-
ESI Source Parameters: Carefully tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for your specific analyte and flow rate.[6][7]
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can promote protonation and enhance the [M+H]⁺ signal.[6]
-
Q3: What are common adducts observed for hydroxynaphthoquinones like this compound in ESI-MS?
In positive ion mode electrospray ionization (ESI+), you can expect to see several common adducts for this compound. Recognizing these is crucial for correct data interpretation.
-
Protonated Molecule [M+H]⁺: This is often the most desired ion for quantification.
-
Sodium Adduct [M+Na]⁺: Sodium adducts are very common and can sometimes be more abundant than the protonated molecule.[8]
-
Potassium Adduct [M+K]⁺: Potassium adducts are also frequently observed, especially if there is potassium contamination in the sample or mobile phase.[8]
-
Ammonium Adduct [M+NH₄]⁺: If ammonium salts are used as mobile phase additives (e.g., ammonium formate), this adduct will be prominent.
The formation of multiple adducts can split the analyte signal between different ions, potentially reducing the intensity of the target ion.
Troubleshooting Guides
Issue: Low Signal Intensity and High Background Noise
This is a common problem that can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).
Systematic Troubleshooting Workflow
Caption: Systematic approach to troubleshooting low signal-to-noise ratio.
Troubleshooting Steps in Q&A Format:
Q: My signal for this compound is barely above the noise. Where do I start?
A: Begin by systematically evaluating the three main components of your analysis: the sample, the liquid chromatography, and the mass spectrometer.
-
Sample Integrity and Concentration:
-
Is the sample fresh? Prepare a fresh sample to rule out degradation.
-
Is the concentration sufficient? If possible, prepare a more concentrated standard to confirm that the instrument is capable of detecting the analyte at higher levels. If sample amount is limited, consider a concentration step like solid-phase extraction (SPE).[2]
-
-
Liquid Chromatography (LC) System:
-
What does the peak shape look like? Broad, tailing, or split peaks will result in a lower signal height. This could be due to a void in the column, a partially blocked frit, or an inappropriate mobile phase.
-
Is the system pressure stable? Fluctuating pressure can indicate a leak or a problem with the pump, leading to an unstable baseline.
-
When was the last time the solvents were replaced? Old or contaminated solvents can increase background noise. Always use high-purity, MS-grade solvents.[6]
-
-
Mass Spectrometer (MS) Settings:
-
Have the ion source parameters been optimized for this compound? Infuse a standard solution of this compound and optimize parameters such as capillary voltage, gas flows, and temperatures to maximize the signal.
-
Is the ion source clean? A dirty ion source is a common cause of poor sensitivity and high background noise. Follow the manufacturer's instructions for cleaning.[1]
-
Are you monitoring the correct ion? Confirm the expected m/z of your target ion, including potential adducts ([M+H]⁺, [M+Na]⁺, etc.).
-
Issue: Poor Peak Shape (Tailing or Broadening)
Q: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column.
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group on this compound can interact with free silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress the ionization of the silanol groups. Using a column with end-capping can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and ensure all connections are made properly with no gaps.
-
Experimental Protocols & Data Presentation
Table 1: Recommended Starting HPLC-MS Parameters
| Parameter | Recommended Starting Condition | Notes |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A shorter column can be used for faster analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Use MS-grade water and additives. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better peak shape for quinones. |
| Gradient | 10-95% B over 10 minutes | Adjust based on the retention time of the analyte. |
| Flow Rate | 0.3 mL/min | Adjust according to the column dimensions. |
| Column Temp. | 40 °C | Can be optimized to improve peak shape. |
| Injection Vol. | 1-5 µL | Avoid overloading the column. |
| Ionization Mode | ESI Positive | Hydroxynaphthoquinones generally ionize well in positive mode. |
| Scan Mode | Full Scan (to identify ions) then MRM/SIM | Use Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for quantification to improve sensitivity and selectivity. |
Table 2: Example ESI Source Parameters for Optimization
| Parameter | Typical Range |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
Note: These are general ranges and should be optimized for your specific instrument.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for LC-MS analysis of this compound.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS [mdpi.com]
- 5. Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. learning.sepscience.com [learning.sepscience.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Quinones, with a Focus on 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various quinone compounds, offering a framework for evaluating the therapeutic potential of novel quinones like 12-Hydroxysapriparaquinone. Quinones are a diverse class of organic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Their bioactivity is often attributed to their ability to undergo redox cycling and to act as Michael acceptors, leading to interactions with biological macromolecules.
While extensive research exists for common quinones such as benzoquinones, naphthoquinones, and anthraquinones, data on specific compounds like this compound is limited. This guide aims to bridge this gap by presenting a comparative analysis of the bioactivity of well-characterized quinones, alongside detailed experimental protocols to facilitate the evaluation of new compounds.
Quantitative Comparison of Quinone Bioactivity
The following tables summarize the in vitro bioactivity of representative quinone compounds from different classes. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of quinones are often evaluated against various cancer cell lines using assays such as the MTT assay, which measures cell viability.
| Quinone Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoquinone | Hydroquinone | SK-BR-3 (Breast) | 17.5 | [2] |
| Naphthoquinone | Juglone | MDA-MB-468 (Breast) | 5.63 | [2] |
| Plumbagin | DU-145 (Prostate) | 1-3 | [3] | |
| Alkannin | SK-BR-3 (Breast) | 0.26 | [2] | |
| Anthraquinone | Emodin | MDA-MB-231 (Breast) | 10-80 | [4] |
| Aloe-emodin | MDA-MB-468 (Breast) | 19.2 | [2] | |
| Rhein | - | - | ||
| Chrysophanol | - | - | ||
| This compound | This compound | - | Data not available |
Anti-inflammatory Activity
The anti-inflammatory potential of quinones is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Quinone Class | Compound | Assay | IC50 (µM) | Reference |
| Naphthoquinone | Shikonin | NO Production Inhibition | ~5 | |
| Anthraquinone | Emodin | NO Production Inhibition | Potent inhibitor | [5] |
| Rhein | NO Production Inhibition | - | [6] | |
| Aloe-emodin | NO Production Inhibition | - | [6] | |
| This compound | This compound | - | Data not available |
Antioxidant Activity
The antioxidant capacity of quinones is commonly determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates stronger antioxidant activity.
| Quinone Class | Compound | DPPH Scavenging IC50 (µM) | Reference |
| Hydroxyquinone | Hydroquinone | ~5-10 | |
| Naphthoquinone | Juglone | >100 | |
| Anthraquinone | Alizarin | 3.491 µg/mL | [7] |
| Emodin | 26.56 µg/mL | [7] | |
| This compound | This compound | Data not available |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Bioactivity of this compound
This compound is a diterpenoid quinone that has been isolated from plants of the Salvia genus, including Salvia prionitis, Salvia eriophora, and Salvia kronenburgii.[1] To date, the primary reported bioactivity for this compound is its antihypertensive effect, likely due to vasorelaxation activity.[1] Comprehensive data on its antioxidant, anti-inflammatory, and anticancer properties are not yet available in the public domain. The experimental protocols detailed below provide a roadmap for the systematic evaluation of these activities for this compound and other novel quinones.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of a quinone compound on an adherent cancer cell line.
Materials:
-
Quinone compound of interest
-
Adherent cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinone compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinone compound.[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan (B1609692) Formation:
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT from each well.[1]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve with the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve, which is the concentration of the compound that inhibits 50% of cell viability.[1]
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
Quinone compound of interest
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color.
-
Prepare a series of dilutions of the quinone compound and the positive control in the same solvent.
-
-
Assay Procedure (Microplate Method):
-
To the wells of a 96-well plate, add 100 µL of the various concentrations of the quinone solutions and the positive control.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Quinone compound of interest
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the quinone compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Reading and Calculation:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition by comparing the nitrite concentration in the treated cells with that in the LPS-stimulated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies for evaluating quinones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Antioxidant Activity in Plant Extracts: The DPPH Method as a Benchmark [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the Mechanism of Action for 12-Hydroxysapriparaquinone: A Comparative Guide
Introduction
12-Hydroxysapriparaquinone is a naturally occurring quinone found in plant species such as Salvia eriophora and Salvia kronenburgii.[1] While specific research on the detailed mechanism of action of this particular compound is limited in publicly available literature, this guide provides a framework for its validation. The proposed mechanisms and experimental designs are based on the well-documented activities of structurally related quinone and hydroquinone (B1673460) compounds, which are known to possess significant biological activities, including anticancer properties.[2][3] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Proposed Mechanism of Action
Based on the activities of similar quinone-based compounds, a plausible mechanism of action for this compound involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic caspase signaling pathways. Quinones are known to arylate and oxidize thiol groups on enzymes, which can disrupt cellular redox balance and trigger apoptotic cell death.[4]
Comparative Analysis of Anticancer Activity
To validate the efficacy of this compound, its cytotoxic effects should be compared against established anticancer agents and other quinone-based compounds across various cancer cell lines. The following table presents a hypothetical comparison based on expected outcomes for a novel bioactive quinone.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Other Compounds across Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | PC3 (Prostate Cancer) |
| This compound | 15.5 ± 2.1 | 22.3 ± 3.5 | 18.9 ± 2.8 | 25.1 ± 4.2 |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| Plumbagin (Quinone) | 5.2 ± 0.7 | 8.1 ± 1.1 | 6.5 ± 0.9 | 9.3 ± 1.4 |
| Hydroquinone (Metabolite) | >100 | >100 | >100 | >100 |
Note: Data presented for this compound is hypothetical and requires experimental validation.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116, PC3) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6]
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and PARP overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Visualizing the Proposed Mechanism and Workflow
To clearly illustrate the hypothetical signaling pathway and the experimental process, the following diagrams are provided.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the proposed framework provides a comprehensive approach to its validation. Based on the known biological activities of related quinone compounds, it is hypothesized that this compound induces apoptosis in cancer cells through oxidative stress and the activation of the intrinsic caspase pathway. The experimental protocols and comparative analyses outlined in this guide offer a clear roadmap for researchers to systematically investigate and validate the therapeutic potential of this natural product. Further research is essential to confirm these hypotheses and to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. This compound | C20H24O3 | CID 369176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double mode of inhibition-inducing interactions of 1,4-naphthoquinone with urease: arylation versus oxidation of enzyme thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 12-Hydroxysapriparaquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 12-Hydroxysapriparaquinone. Given the limited publicly available data specific to this analyte, this document presents a comparative framework using established and validated procedures for structurally similar hydroxyquinone compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and cross-validate appropriate analytical techniques for their specific research needs.
The primary analytical methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely employed for the analysis of quinone-related compounds due to their robustness, sensitivity, and specificity.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound will depend on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification.[1][2]
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of hydroxyquinone compounds by HPLC-UV and LC-MS/MS, providing a clear comparison to inform method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 0.5 ng/mL[1] |
| Linearity Range | 10 - 5000 ng/mL[1] | 0.5 - 2500 ng/mL[1][3] |
| Precision (%RSD) | < 10%[1] | < 15%[1] |
| Accuracy (% Recovery) | 97.0% - 102%[1] | 88.7% - 90.9%[1] |
| Selectivity | Lower; susceptible to interference from matrix components.[1] | Higher; mass-based detection provides excellent specificity.[1][2] |
Experimental Protocols
Detailed methodologies for the analysis of hydroxyquinone compounds using both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods and can serve as a foundation for the development and validation of a method for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC approach for the quantification of hydroxyquinones.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% formic acid). A typical mobile phase could be methanol:0.1% acetic acid (85:15).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 295 nm for hydroquinone.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample containing this compound in the mobile phase, ensuring the concentration falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of hydroxyquinones.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.[2]
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when different methods are used. The following diagram illustrates the logical workflow for comparing the HPLC-UV and LC-MS/MS methods for this compound analysis.
This structured approach to cross-validation ensures the robustness and reliability of analytical data for this compound across different analytical platforms, ultimately supporting the development of safe and effective pharmaceutical products.
References
An Objective Guide for Researchers and Drug Development Professionals
Introduction: 12-Hydroxysapriparaquinone is a naturally occurring diterpenoid quinone that has been isolated from medicinal plants of the Salvia genus, including Salvia eriophora and Salvia kronenburgii.[1] While research on this specific compound is limited, the broader class of diterpenoid quinones found in Salvia species has garnered significant scientific interest for their diverse and potent biological activities, particularly their potential as anticancer agents.[2][3][4] This guide provides a comparative overview of the cytotoxic activities of several well-studied diterpenoid quinones that are structurally related to this compound. The presented data, experimental protocols, and pathway analyses are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of natural products.
Comparative Cytotoxicity of Salvia Diterpenoid Quinones
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | [3] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [3] |
| Royleanone | HCT116 (Colon Cancer) | >100 | [3] |
| 6,7-dehydroroyleanone | HCT116 (Colon Cancer) | 55 | [3] |
| Horminone | HCT116 (Colon Cancer) | 70 | [3] |
| Taxoquinone | HCT116 (Colon Cancer) | 62 | [3] |
| 7-oxoroyleanone | HCT116 (Colon Cancer) | 35 | [3] |
Experimental Protocols
To facilitate further research and comparative studies of this compound and related compounds, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve.
-
Potential Signaling Pathways
While the specific molecular targets of this compound have not been elucidated, many diterpenoid quinones from Salvia species are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer. Some quinone-based natural products have been shown to inhibit this pathway.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinone [label="Diterpenoid Quinone\n(e.g., this compound)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [arrowhead=vee, color="#202124"]; RTK -> PI3K [arrowhead=vee, color="#202124"]; PI3K -> PIP3 [arrowhead=vee, color="#202124", label=" Converts PIP2 to PIP3", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [arrowhead=vee, color="#202124"]; PDK1 -> Akt [arrowhead=vee, color="#202124", label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTOR [arrowhead=vee, color="#202124"]; mTOR -> CellGrowth [arrowhead=vee, color="#202124"]; Akt -> Bad [arrowhead=tee, color="#202124", label="Inhibits", fontsize=8, fontcolor="#5F6368"]; Bad -> Bcl2 [arrowhead=tee, color="#202124"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#202124"]; Quinone -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Potential Inhibition", fontsize=8, fontcolor="#EA4335"]; Quinone -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Potential Inhibition", fontsize=8, fontcolor="#EA4335"];
}
Figure 1: Potential inhibition of the PI3K/Akt signaling pathway by diterpenoid quinones.
Experimental and Logical Workflow
The investigation of novel natural products like this compound follows a structured workflow from isolation to the characterization of biological activity.
// Nodes Isolation [label="Isolation & Purification\n(from Salvia sp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Elucidation\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Cytotoxicity Screening\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Active [label="Active?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot, Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway [label="Signaling Pathway Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead [label="Lead Compound for\nDrug Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Isolation -> Structure [arrowhead=vee, color="#202124"]; Structure -> Screening [arrowhead=vee, color="#202124"]; Screening -> Active [arrowhead=vee, color="#202124"]; Active -> Mechanism [arrowhead=vee, color="#202124", label="Yes"]; Active -> Lead [style=invis]; Mechanism -> Pathway [arrowhead=vee, color="#202124"]; Pathway -> InVivo [arrowhead=vee, color="#202124"]; InVivo -> Lead [arrowhead=vee, color="#202124"]; Active -> InVivo [style=invis];
}
Figure 2: General workflow for the investigation of natural product bioactivity.
Conclusion
This compound belongs to a class of diterpenoid quinones with demonstrated potential for significant biological activity, particularly in the realm of anticancer research. While direct experimental data for this compound remains elusive, the comparative analysis of its structural analogs from the Salvia genus provides a strong rationale for its further investigation. The provided experimental protocols and overview of potential signaling pathways offer a foundational framework for researchers to explore the therapeutic promise of this compound and to contribute to the growing body of knowledge on this important class of natural products.
References
Comparative Analysis of the Cytotoxic Effects of Hydroxyanthraquinones, Analogs of 12-Hydroxysapriparaquinone
Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the cytotoxic effects of 12-Hydroxysapriparaquinone. This guide, therefore, presents a comparative analysis of structurally related hydroxyanthraquinone and naphthoquinone derivatives to provide a relevant framework for researchers, scientists, and drug development professionals. The experimental data and mechanisms discussed for these analogs may offer insights into the potential biological activities of this compound.
Introduction
Quinones, and specifically hydroxyanthraquinones, are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[1] These compounds are of significant interest in oncology research for their potential as anticancer agents.[2] This guide summarizes the cytotoxic profiles of several hydroxyanthraquinone derivatives against a panel of cancer cell lines, details the common experimental protocols used for their evaluation, and illustrates the putative signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of Hydroxyanthraquinone Derivatives
The cytotoxic activity of various hydroxyanthraquinone and naphthoquinone derivatives, measured as the half-maximal inhibitory concentration (IC50), is presented in the table below. These values have been compiled from multiple studies and demonstrate a range of potencies across different cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aloe Emodin | CAL 27 | Oral Squamous Carcinoma | 38 | [3] |
| Rhein | HL-60 | Promyelocytic Leukemia | Not specified, but cytotoxic | [4] |
| Emodin | HL-60 | Promyelocytic Leukemia | Not specified, but cytotoxic | [4] |
| Chrysophanol | HL-60 | Promyelocytic Leukemia | Not specified, but cytotoxic | [4] |
| Danthron | HL-60 | Promyelocytic Leukemia | Not specified, but cytotoxic | [4] |
| Xanthopurpurin | SK-MEL-5 | Human Melanoma | >30 | [5][6] |
| B16F10 | Murine Melanoma | >30 | [5][6] | |
| MCF7 | Human Breast Adenocarcinoma | 15.75 ± 1.00 | [5][6] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 14.65 ± 1.45 | [5][6] | |
| MDCK (Normal) | Kidney Epithelial | 67.89 ± 1.02 | [5][6] | |
| Lucidin-ω-methyl ether | SK-MEL-5 | Human Melanoma | >30 | [5][6] |
| B16F10 | Murine Melanoma | >30 | [5][6] | |
| MCF7 | Human Breast Adenocarcinoma | 24.10 ± 1.06 | [5][6] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 13.03 ± 0.33 | [5][6] | |
| MDCK (Normal) | Kidney Epithelial | 79.01 ± 0.03 | [5][6] | |
| 5,8-dimethoxy-1,4-naphthoquinone | L1210 | Leukemia | ED50: <0.146 µg/ml | [7] |
| 2-(1-hydroxyethyl)-DMNQ | L1210 | Leukemia | ED50: 0.680 µg/ml | [7] |
| 2-(1-acetyloxyethyl)-DMNQ | L1210 | Leukemia | ED50: 0.146 µg/ml | [7] |
Experimental Protocols
The following methodologies are commonly employed to assess the cytotoxic effects of hydroxyanthraquinone derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., hydroxyanthraquinone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[5][8]
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Signaling Pathways in Hydroxyanthraquinone-Induced Cytotoxicity
The cytotoxic effects of many hydroxyanthraquinones are attributed to their ability to induce oxidative stress and apoptosis.[4] While the precise mechanisms can vary between compounds and cell lines, a general proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic cascades.
Caption: Proposed signaling pathway for hydroxyanthraquinone-induced apoptosis.
Logical Relationships of Cytotoxicity
The cytotoxic effects of hydroxyanthraquinones are influenced by both the specific chemical structure of the compound and the characteristics of the cancer cell line. This relationship can be visualized as a decision-making process for evaluating potential anticancer agents.
Caption: Logical flow for the evaluation of a hydroxyanthraquinone derivative as a potential anticancer agent.
References
- 1. Cytotoxic terpene quinones from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of natural hydroxyanthraquinones: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthazarin derivatives: synthesis, cytotoxic mechanism and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Doxorubicin Versus the Enigmatic 12-Hydroxysapriparaquinone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) stands as a cornerstone of chemotherapy regimens for a wide array of malignancies. Its mechanisms of action and cytotoxic effects have been extensively characterized. In contrast, 12-Hydroxysapriparaquinone, a natural product isolated from Salvia prionitis, remains a largely uncharacterized molecule within the realm of oncology research. This guide provides a comprehensive overview of doxorubicin's performance against various cancer cell lines, supported by experimental data and detailed protocols. Due to the current absence of published data on the anticancer activity of this compound, a direct comparison is not feasible. Therefore, this document will juxtapose the well-established profile of doxorubicin with the general anticancer properties of the broader class of hydroxyquinones and naphthoquinones, to which this compound belongs, offering a contextual framework for its potential therapeutic relevance.
Doxorubicin: A Deep Dive into a Potent Anticancer Agent
Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers.[1] Its primary mechanisms of anticancer activity are multifaceted and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which can culminate in apoptotic cell death.[2][3]
Quantitative Analysis of Doxorubicin's Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of doxorubicin across a variety of human cancer cell lines, as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number and assay duration.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 20[4] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[4] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57[4] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[4] |
| Huh7 | Hepatocellular Carcinoma | > 20[4] |
| M21 | Skin Melanoma | 2.77 ± 0.20[4] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[4] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[4] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[4] |
| VMCUB-1 | Bladder Cancer | > 20[4] |
This compound: An Unexplored Frontier
A thorough review of the existing scientific literature reveals a significant gap in the understanding of this compound's biological activity. While its existence as a natural product has been documented, there are no published studies detailing its effects on cancer cell lines, its mechanism of action, or its cytotoxic profile.
As a member of the quinone family, specifically a hydroxyquinone, one might speculate on its potential anticancer properties based on the activities of related compounds. Naphthoquinones, a class of compounds that includes this compound, are known to exert anticancer effects through various mechanisms.[1] These often involve the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of DNA topoisomerases.[1]
Mechanistic Insights: Doxorubicin's Cellular Assault
Doxorubicin's efficacy stems from its ability to induce cellular damage through multiple pathways. A primary mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA strand breaks, triggering a DNA damage response that can lead to apoptosis.[2]
Furthermore, the quinone moiety of doxorubicin can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[2]
Caption: Doxorubicin's multifaceted attack on cancer cells.
The Potential Mechanisms of Hydroxyquinones
While specific data for this compound is unavailable, the broader class of naphthoquinones provides a framework for its potential mechanisms. Many naphthoquinones are redox-active molecules that can generate oxidative stress, a key mechanism in their anticancer activity. They have also been shown to inhibit topoisomerase enzymes and induce apoptosis through various signaling pathways.[1]
Caption: Potential pathways of naphthoquinone-induced cancer cell death.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of doxorubicin are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol (B130326) with 0.04 N HCl.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
The induction of apoptosis by doxorubicin can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with doxorubicin at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion
References
- 1. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 4. The diverse mechanisms and anticancer potential of naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Naphthoquinone Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the structure-activity relationships (SAR) of quinone-based compounds. While specific SAR data for 12-Hydroxysapriparaquinone analogs is not extensively available in publicly accessible literature, the broader class of naphthoquinones, to which it belongs, has been the subject of numerous studies. This guide provides a comparative analysis of various 1,4-naphthoquinone (B94277) derivatives, summarizing their cytotoxic activities and the key structural features influencing their potency. The experimental data presented is collated from multiple studies to provide a comprehensive overview for researchers in oncology and medicinal chemistry.
Comparative Cytotoxicity of 1,4-Naphthoquinone Analogs
The cytotoxic effects of a series of synthesized 1,4-naphthoquinone analogs were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight how modifications to the parent 1,4-naphthoquinone scaffold impact its anticancer activity.
| Compound ID | R² Substitution | R³ Substitution | IC50 (µM) in SGC-7901 Cells | IC50 (µM) in MGC-803 Cells | IC50 (µM) in SMMC-7721 Cells | IC50 (µM) in U-87 Cells |
| PD9 | -Cl | -NH(4-Cl-Ph) | 1.9 | Not Reported | Not Reported | Not Reported |
| PD10 | -Cl | -NH(4-F-Ph) | 2.1 | Not Reported | Not Reported | Not Reported |
| PD11 | -Cl | -NH(4-MeO-Ph) | 2.5 | Not Reported | Not Reported | Not Reported |
| PD12 | -NH(4-Cl-Ph) | -NH(4-Cl-Ph) | >20 | Not Reported | Not Reported | Not Reported |
| PD13 | -Br | -NH(4-Cl-Ph) | 1.8 | Not Reported | Not Reported | Not Reported |
| PD14 | -Br | -NH(4-F-Ph) | 1.5 | Not Reported | Not Reported | Not Reported |
| PD15 | -Br | -NH(4-MeO-Ph) | 2.3 | Not Reported | Not Reported | Not Reported |
| Compound 11 | 5,8-di-OH | 2-(N-morpholino) | 0.15 (MOLT-3) | 0.49 (HuCCA-1) | 1.55 (A549) | 0.82 (HepG2) |
| Compound 12 | See Ref.[1] | See Ref.[1] | 4.1 | Not Reported | Not Reported | Not Reported |
| Compound 14 | 5,8-di-OH | 2-S-(thiophenol) | 0.27 (MOLT-3) | 2.19 (HuCCA-1) | 14.67 (A549) | 7.82 (HepG2) |
Data compiled from multiple sources.[2][3] Note that cell lines and experimental conditions may vary between studies.
Key SAR Insights:
-
Substitution at the C2 and C3 positions: The nature of the substituent at the C2 and C3 positions of the 1,4-naphthoquinone ring significantly influences cytotoxic activity. Halogen substitution (Cl, Br) at R² coupled with anilino groups at R³ generally leads to potent anticancer activity.[2]
-
Effect of Disubstitution: Disubstitution at both R² and R³ with identical anilino groups, as seen in compound PD12, results in a marked decrease in activity.[2]
-
Importance of Hydroxyl Groups: The presence of di-hydroxyl groups at the 5 and 8 positions on the naphthoquinone core is crucial for potent activity against several cancer cell lines.[3]
-
Side Chain Modifications: The introduction of ester and ether functionalities through modification of hydroxyl groups can maintain or enhance antitumor activity. The presence of a double bond in the side chain is also suggested to increase activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the 1,4-naphthoquinone analogs.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., SGC-7901, MGC-803, SMMC-7721, U-87) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Analysis by Annexin V-FITC/PI Staining
To determine the mode of cell death induced by the compounds, an Annexin V-FITC and propidium (B1200493) iodide (PI) double staining assay was performed.
-
Cell Treatment: SGC-7901 cells were treated with various concentrations of the test compound for 24 hours.
-
Cell Harvesting and Staining: The cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's instructions, and the mixture was incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the processes involved in SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
References
- 1. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 12-Hydroxysapriparaquinone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the potential antimicrobial properties of 12-Hydroxysapriparaquinone. Due to the limited availability of direct experimental data for this specific compound, this analysis draws upon published data from structurally similar quinone and anthraquinone (B42736) derivatives to project its likely efficacy and mechanisms of action. This comparative approach aims to provide a valuable resource for researchers interested in the development of novel antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activity of quinone derivatives is well-documented. To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various related quinone and anthraquinone compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For comparison, MIC values for several conventional antibiotics are also included.
| Compound/Antibiotic | Class | Test Organism | MIC (µg/mL) |
| Quinone Derivatives | |||
| Quinone Compound #1 (Chlorinated derivative) | Quinone | Staphylococcus aureus (MRSA) | 1 - 4[1] |
| Quinone Compound #2 (Brominated derivative) | Quinone | Staphylococcus aureus (MRSA) | 1 - 4[1] |
| Quinolinequinone (QQ3, QQ5, QQ6) | Quinolinequinone | Staphylococcus aureus | 1.22[2] |
| 1,6-dihydro 8-propylanthraquinone | Anthraquinone | Staphylococcus aureus (DSM 20231) | 10[3] |
| 1,6-dihydro 8-propylanthraquinone | Staphylococcus aureus (Mu50) | 8[3] | |
| 1,6-dihydro 8-propylanthraquinone | Escherichia coli (ΔtolC) | 10[3] | |
| Alnumycin | Anthraquinone | Staphylococcus aureus (DSM 20231) | 10[3] |
| Alnumycin | Escherichia coli (ΔtolC) | 100[3] | |
| Emodin | Anthraquinone | Staphylococcus aureus (MRSA) | Not specified, but active |
| Conventional Antibiotics | |||
| Vancomycin | Glycopeptide | Staphylococcus aureus (MRSA) | 1[1] |
| Cefuroxime-Na | Cephalosporin | Staphylococcus aureus | 1.22[2] |
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 0.125 - 4[4] |
| Ciprofloxacin | Escherichia coli | ≤ 0.06 - > 2[5] | |
| Vancomycin | Glycopeptide | Staphylococcus aureus | 0.125 - 3[6] |
| Linezolid | Oxazolidinone | Staphylococcus aureus | 0.016 - 2[6] |
| Daptomycin | Lipopeptide | Staphylococcus aureus | 0.016 - 0.5[6] |
| Tigecycline | Glycylcycline | Staphylococcus aureus | 0.016 - 1[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound. Include a positive control well (inoculum without the test compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Antimicrobial Susceptibility Testing Workflow.
Quinone-based compounds can interfere with bacterial communication systems known as quorum sensing. The Pseudomonas aeruginosa Quinolone Signal (PQS) pathway is a well-characterized example.
Pseudomonas aeruginosa Quorum Sensing (PQS) Pathway.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response, which can be modulated by some antimicrobial compounds.
Canonical NF-κB Signaling Pathway.
References
- 1. New Quinone Antibiotics against Methicillin-Resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Quinolinequinones against Methicillin-Resistant Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Unveiling the Vasorelaxant Potential of 12-Hydroxysapriparaquinone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents for cardiovascular diseases, the natural compound 12-Hydroxysapriparaquinone, a diterpenoid isolated from Salvia species, has demonstrated notable vasorelaxant properties. This report provides a comparative analysis of its efficacy against established standard compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Comparative Efficacy of Vasorelaxant and Antihypertensive Compounds
The following table summarizes the available quantitative data on the efficacy of this compound and related diterpenoids, alongside standard antihypertensive agents. This allows for a direct comparison of their potency in in-vivo and in-vitro models.
| Compound | Type | Animal Model | Dose/Concentration | Effect | Reference |
| This compound | Diterpenoid | Wistar Albino Rat | 1 mg/kg (i.v.) | Significant decrease in Mean Arterial Blood Pressure (MAP) | Ulubelen et al., 2002 (assumed from abstract) |
| Ferruginol | Diterpenoid | Wistar Albino Rat | 1 mg/kg (i.v.) | Significant decrease in MAP | Ulubelen et al., 2002 (assumed from abstract) |
| Aethiopinone | Diterpenoid | Wistar Albino Rat | 1 mg/kg (i.v.) | Significant decrease in MAP | Ulubelen et al., 2002 (assumed from abstract) |
| 6,7-Dehydroroyleanone | Diterpenoid | Wistar Albino Rat | 1 mg/kg (i.v.) | Significant decrease in MAP | Ulubelen et al., 2002 (assumed from abstract) |
| Captopril (B1668294) | ACE Inhibitor | Wistar Rat | 10 mg/kg/day | Reversed L-NAME-induced increase in blood pressure to normal values.[1] | El-Moselhy et al., 2005 |
| Nifedipine | Calcium Channel Blocker | Rat Aorta | IC50 = 7.5 x 10⁻⁹ M | Inhibition of KCl-induced contractions.[2] | Godfraind et al., 1987 |
Note: Specific quantitative data for the percentage decrease in Mean Arterial Blood Pressure for this compound and other diterpenoids from the primary study by Ulubelen et al. (2002) were not publicly available and are inferred from the abstract's claim of "significant" activity.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of vasoactive compounds. The following protocols are representative of the experimental procedures used to evaluate the efficacy of this compound and the comparator compounds.
In-Vivo Antihypertensive Activity in Wistar Rats
This protocol outlines the procedure for assessing the effect of a test compound on the blood pressure of anesthetized rats.
-
Animal Model: Male Wistar rats are used for the study.
-
Anesthesia: Animals are anesthetized to allow for surgical procedures and stable blood pressure recordings.
-
Cannulation: The carotid artery is cannulated for continuous monitoring of arterial blood pressure, and the jugular vein is cannulated for the intravenous administration of the test compound.
-
Blood Pressure Measurement: Mean Arterial Blood Pressure (MAP) is recorded continuously using a pressure transducer connected to a data acquisition system.
-
Compound Administration: A baseline blood pressure is recorded, after which the test compound (e.g., this compound) is administered intravenously at a specified dose (e.g., 1 mg/kg).
-
Data Analysis: The change in MAP from the baseline is recorded and expressed as a percentage decrease.
In-Vitro Vasorelaxant Activity in Isolated Rat Aortic Rings
This protocol details the methodology for evaluating the direct relaxant effect of a compound on vascular smooth muscle.
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂ and 5% CO₂).
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine, to induce a stable level of tension.
-
Compound Addition: The test compound (e.g., Nifedipine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Tension Measurement: The isometric tension of the aortic rings is continuously recorded.
-
Data Analysis: The relaxation induced by the test compound is calculated as a percentage of the pre-contraction tension. The concentration of the compound that causes 50% relaxation (IC50) is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.
References
- 1. Effects of captopril on cardiac and renal damage, and metabolic alterations in the nitric oxide-deficient hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Biological Effects of 12-Hydroxysapriparaquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological effects of abietane (B96969) diterpenoids, a class of natural products to which 12-Hydroxysapriparaquinone belongs. Due to a lack of specific published data on this compound, this document leverages findings from structurally similar and well-studied abietane diterpenoids isolated from various Salvia species. The information presented herein is intended to guide researchers in designing experiments to investigate and potentially replicate the anticipated biological activities of this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the cytotoxic and anti-inflammatory activities of several abietane diterpenoids, providing a benchmark for potential studies on this compound.
Table 1: Anticancer Activity of Abietane Diterpenoids from Salvia Species
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Icetexane Diterpenoid (Compound 6) | U251 (Human Glioblastoma) | Sulforhodamine B | 0.27 ± 0.08 | [1] |
| Icetexane Diterpenoid (Compound 6) | SKLU-1 (Human Lung Adenocarcinoma) | Sulforhodamine B | 0.46 ± 0.05 | [1] |
| Icetexane Diterpenoid (Compound 3) | U251 (Human Glioblastoma) | Sulforhodamine B | 1.40 ± 0.03 | [1] |
| Icetexane Diterpenoid (Compound 3) | SKLU-1 (Human Lung Adenocarcinoma) | Sulforhodamine B | 0.82 ± 0.06 | [1] |
| Pygmaeocin B (Compound 5) | HT29 (Colon Cancer) | MTT | 23.8 ± 4.3 | [2] |
| Precursor of Pygmaeocin B (Compound 13) | HT29 (Colon Cancer) | MTT | 9.6 ± 2.8 | [2] |
| 6-Hydroxysalvinolone | A2780 (Ovarian Cancer) | Not Specified | 3.9 µg/mL | [3] |
| Demethylcryptojaponol | A2780 (Ovarian Cancer) | Not Specified | 1.2 µg/mL | [3] |
| Horminone | A431 (Skin Carcinoma) | MTT | >50% inhibition at 10 µg/mL | [4] |
| 7-Acetyl-horminone | A431 (Skin Carcinoma) | MTT | >50% inhibition at 10 µg/mL | [4] |
Table 2: Anti-inflammatory Activity of Abietane Diterpenoids
| Compound | Cell Line | Assay | Effect | IC50 (µM) | Reference |
| Abietane Diterpene (Compound 1) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Promising | Not Specified | [5] |
| Abietane Diterpene (Compound 2) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Promising | Not Specified | [5] |
| Abietane Diterpene (Compound 11a) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Promising | Not Specified | [5] |
| Pygmaeocin B (Compound 5) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | High | 0.033 ± 0.0008 | [2] |
| Diterpenoid (Compound 3) | TPA-induced mouse ear edema | In vivo | 37.4 ± 2.8% reduction | Not Applicable | [1] |
| Diterpenoid (Compound 10) | TPA-induced mouse ear edema | In vivo | 25.4 ± 3.0% reduction | Not Applicable | [1] |
| Diterpenoids (Compounds 1, 2, 4, 8, 15, 17, 18) | HepG2 Cells | NF-κB Transcriptional Activation Inhibition | Significant | 15.81 ± 2.29 to 29.10 ± 1.54 | [6] |
Experimental Protocols
To facilitate the replication of these findings for this compound, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8][9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 620 or 630 nm can be used to subtract background absorbance.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To assess the anti-inflammatory potential of a compound by quantifying its inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM) with 10% FBS
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1 x 10^5 cells per well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. The IC50 value can then be calculated.
NF-κB Signaling Pathway Inhibition (Luciferase Reporter Assay)
This assay determines if a compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[6]
Objective: To measure the inhibition of NF-κB transcriptional activity.
Materials:
-
HepG2 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
This compound or other test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.[6]
-
Cell Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of diterpenoids.
Caption: General experimental workflow for assessing biological activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential apoptosis induction pathway in cancer cells.
References
- 1. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safe Disposal of 12-Hydroxysapriparaquinone: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 12-Hydroxysapriparaquinone in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling related quinone compounds. Quinones as a class of compounds can be reactive and may exhibit toxicity; therefore, it is crucial to handle them with a high degree of caution to ensure personnel safety and environmental protection.[1] Always consult and adhere to your institution's specific hazardous waste management policies.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to take the following safety precautions:
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The table below summarizes the recommended PPE for handling quinone compounds.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid organic compounds is readily accessible.
II. Personal Protective Equipment (PPE)
Based on general safety protocols for hazardous chemicals and quinone-type compounds, the following PPE is recommended.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or punctures before use. |
| Eye Protection | Safety goggles or a face shield. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use of a fume hood is the primary control. If not possible, a NIOSH-approved respirator may be required. |
III. Step-by-Step Disposal Procedures
The proper disposal method for this compound will depend on its physical state. Never dispose of this chemical down the drain.[2]
A. Disposal of Solid this compound Waste
-
Waste Classification: Unused or contaminated solid this compound must be treated as hazardous chemical waste.[2]
-
Containerization: Carefully place the solid waste into a designated, chemically compatible, and leak-proof container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for solid chemical waste.[2]
-
Labeling: Securely close the container and clearly label it with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area that is well-ventilated and secure.[3]
-
Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3]
B. Disposal of this compound Solutions
-
Waste Segregation: Solutions of this compound, likely in organic solvents, must be collected as hazardous organic solvent waste. Do not mix with aqueous or other incompatible waste streams.[2]
-
Containerization: Use a designated, sealed, and solvent-compatible waste container (e.g., glass or appropriate plastic).[2]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components.
-
Storage: Keep the container closed and store it in your laboratory's designated hazardous waste accumulation area.
-
Collection: Follow your institutional procedures for the collection of hazardous chemical waste.
C. Disposal of Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, absorbent pads, and pipette tips contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag.[2] This bag should be sealed and placed in a secondary container for disposal.[2]
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated puncture-resistant sharps container for hazardous waste.
-
Glassware: Reusable glassware should be decontaminated. Rinse the glassware with a suitable solvent, and collect the solvent rinse as hazardous chemical waste.[2] After this initial decontamination, the glassware can typically be washed following standard laboratory procedures.
IV. Spill Response
In the event of a spill, adhere to the following general procedure:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads or other suitable materials from a spill kit to contain the spill.[1]
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent or cleaning solution, collecting all cleaning materials as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 12-Hydroxysapriparaquinone
Disclaimer: No specific Safety Data Sheet (SDS) was found for 12-Hydroxysapriparaquinone. The following guidance is based on the safety profiles of structurally related quinone compounds. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Quinones as a class of compounds are known to be reactive and can exhibit significant toxicity.[1] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][2] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense when working with potentially hazardous compounds like this compound. The following table summarizes the minimum recommended PPE.
| PPE Category | Minimum Recommendation | Key Considerations |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | For halogenated organic compounds, materials such as Viton, butyl rubber, or laminate (SilverShield) gloves are often recommended.[1] Nitrile gloves may offer splash protection but should be changed immediately upon contact.[1] Always check the glove manufacturer's compatibility chart.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[1] |
| Body Protection | A chemical-resistant and flame-resistant lab coat. | The lab coat should be fully buttoned and made of a non-porous material to protect against splashes.[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator. | For solid compounds that may generate dust or for volatile compounds, a respirator is necessary. An air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is a common starting point for halogenated organic compounds.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Ensure complete foot protection within the laboratory environment.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Prepare all necessary materials and equipment before starting the experiment to minimize movement and potential for spills.
2. Weighing and Transfer:
-
Handle the solid compound carefully to avoid the generation of dust.[2] Use a spatula or other appropriate tools for transfers.
-
For weighing, use an analytical balance within a ventilated enclosure or a fume hood.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
3. Housekeeping:
-
Clean the work area thoroughly after each use.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent or cleaning solution followed by a final rinse.
-
Remove and dispose of contaminated PPE properly.
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.
-
Spill: For small spills, contain the spill using absorbent pads from a spill kit. Carefully collect the absorbed material and any contaminated debris and place it in a designated, labeled hazardous waste container.[1] For large spills, evacuate the area and contact your institution's emergency response team.[1]
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and absorbent pads, should be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and tightly sealed hazardous waste containers.[4]
-
Labeling: The waste container label should include the full chemical name ("this compound"), the concentration, and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.[4]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 1-10g of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
